Product packaging for 3-Iodo-2-nitrophenol(Cat. No.:CAS No. 861010-57-3)

3-Iodo-2-nitrophenol

Cat. No.: B569415
CAS No.: 861010-57-3
M. Wt: 265.006
InChI Key: DVEGEGXFFSZLBG-UHFFFAOYSA-N
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Description

3-Iodo-2-nitrophenol (CAS 861010-57-3) is a high-purity chemical building block of interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C₆H₄INO₃ and a molecular weight of 265.01 g/mol, this compound is characterized as a powder and should be stored sealed in a dry environment, protected from air and light, at 2-8°C . Its primary research value lies in its application as a key synthetic intermediate. It can be used for the synthesis of generic macrocyclic compounds and for building potential protease inhibitors using a generic scaffold . The iodine and nitro functional groups on the phenolic ring make it a versatile precursor for various metal-catalyzed cross-coupling reactions, similar to the use of its structural analog, 2-Iodo-3-nitrophenol, in Ullmann-type intramolecular coupling reactions to form complex heterocyclic structures like dibenzo[1,3]dioxepines . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4INO3 B569415 3-Iodo-2-nitrophenol CAS No. 861010-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEGEGXFFSZLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Iodo-2-nitrophenol: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and structural characteristics of 3-Iodo-2-nitrophenol. Due to the limited availability of experimental data for this specific isomer, information from closely related compounds and established chemical principles has been utilized to project its likely attributes. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Chemical Properties

PropertyValueSource/Method
Molecular Formula C₆H₄INO₃-
Molecular Weight 265.01 g/mol Calculation
CAS Number 861010-57-3[1][2]
Appearance Expected to be a yellow crystalline solidInference
Melting Point Data not available-
Boiling Point Data not available-
pKa Data not available-
Solubility in Water Expected to have low solubility[3][4]
Solubility in Organic Solvents Expected to be soluble in polar organic solvents like ethanol, acetone, and diethyl ether[5][6]

Structural Information

The structural arrangement of this compound dictates its chemical reactivity and physical properties.

IdentifierValue
IUPAC Name This compound
SMILES C1=CC(=C(C(=C1)I)N(=O)=O)O
InChI InChI=1S/C6H4INO3/c7-5-3-1-2-4(6(5)9)8(10)11/h1-3,9H

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not available. The following are predicted characteristics based on the analysis of similar compounds.

SpectroscopyPredicted Key Features
¹H NMR The spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns. The proton ortho to the hydroxyl group will likely be the most deshielded. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and iodo groups.
¹³C NMR The spectrum should display six distinct signals for the aromatic carbons. The carbon atoms attached to the iodine, nitro, and hydroxyl groups will exhibit characteristic chemical shifts. For instance, the carbon bonded to iodine is expected to have a chemical shift in the range of 80-100 ppm.
FTIR The infrared spectrum is predicted to show a broad O-H stretching band around 3200-3600 cm⁻¹. Characteristic strong asymmetric and symmetric stretching bands for the nitro (NO₂) group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-I stretching vibrations would appear in the fingerprint region.
Mass Spec. The mass spectrum will show a molecular ion peak (M⁺) at m/z 265. Characteristic fragmentation patterns would involve the loss of the nitro group (NO₂) and potentially the iodine atom.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of this compound are not published. However, a plausible synthetic route can be devised based on standard organic chemistry reactions.

Proposed Synthesis: Iodination of 2-Nitrophenol

A potential method for the synthesis of this compound is the direct iodination of 2-nitrophenol. The hydroxyl and nitro groups are ortho, para-directing and meta-directing, respectively. The position of iodination will be influenced by the combined directing effects of these groups and steric hindrance.

Materials:

  • 2-Nitrophenol

  • Iodine (I₂)

  • Nitric Acid (HNO₃) or another oxidizing agent

  • Suitable solvent (e.g., acetic acid, water)

  • Sodium thiosulfate (for quenching)

  • Dichloromethane or other extraction solvent

  • Sodium sulfate (for drying)

Procedure:

  • Dissolve 2-nitrophenol in a suitable solvent in a round-bottom flask.

  • Add iodine crystals to the solution.

  • Slowly add an oxidizing agent, such as nitric acid, to the mixture while stirring. The reaction should be monitored for color change and completeness using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate.

  • Extract the product from the aqueous layer using an organic solvent like dichloromethane.

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

  • Crude this compound

  • Suitable recrystallization solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

  • Dissolve the crude product in a minimum amount of hot recrystallization solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical workflow for the proposed synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve 2-Nitrophenol Dissolve 2-Nitrophenol Start->Dissolve 2-Nitrophenol Step 1 Add Iodine Add Iodine Dissolve 2-Nitrophenol->Add Iodine Step 2 Add Oxidizing Agent Add Oxidizing Agent Add Iodine->Add Oxidizing Agent Step 3 Reaction Monitoring (TLC) Reaction Monitoring (TLC) Add Oxidizing Agent->Reaction Monitoring (TLC) Step 4 Quench with Na2S2O3 Quench with Na2S2O3 Reaction Monitoring (TLC)->Quench with Na2S2O3 Step 5 Extraction Extraction Quench with Na2S2O3->Extraction Step 6 Drying Drying Extraction->Drying Step 7 Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation Step 8 Pure Product Pure Product Drying->Pure Product Step 14 Dissolve in Hot Solvent Dissolve in Hot Solvent Solvent Evaporation->Dissolve in Hot Solvent Crude Product Hot Filtration (optional) Hot Filtration (optional) Dissolve in Hot Solvent->Hot Filtration (optional) Step 9 Crystallization Crystallization Hot Filtration (optional)->Crystallization Step 10 Vacuum Filtration Vacuum Filtration Crystallization->Vacuum Filtration Step 11 Washing Washing Vacuum Filtration->Washing Step 12 Washing->Drying Step 13

Proposed workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing any specific biological activities or involvement in signaling pathways for this compound. Nitroaromatic compounds, in general, are known to exhibit a wide range of biological effects, often related to their electrophilic nature and ability to undergo redox cycling. However, without specific studies on this isomer, any discussion of its biological role would be purely speculative.

Conclusion

This compound is a chemical entity for which detailed experimental data is largely absent from the public domain. This guide has provided a summary of its known and predicted chemical properties and structure. The outlined synthetic and purification protocols are based on established chemical principles and offer a starting point for its preparation and further study. Future research is required to experimentally determine its physical and spectroscopic properties, as well as to explore its potential biological activities. This will be crucial for any consideration of its use in drug development or other scientific applications.

References

3-Iodo-2-nitrophenol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-2-nitrophenol, a halogenated nitroaromatic compound of interest in various chemical and pharmaceutical research areas. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document compiles its fundamental physicochemical properties and extrapolates potential synthetic routes, biological activities, and mechanisms of action based on the well-established chemistry of related nitrophenols and iodo-substituted aromatic compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug development, offering insights into its characterization, potential applications, and safety considerations. All quantitative data is presented in structured tables, and where applicable, detailed experimental protocols for analogous compounds are provided. Logical relationships and experimental workflows are visualized using diagrams generated with Graphviz.

Core Physicochemical Properties

This compound is an organic compound featuring a phenol ring substituted with an iodine atom at the 3-position and a nitro group at the 2-position. The presence of both a halogen and a nitro group on the aromatic ring is expected to significantly influence its chemical reactivity and biological properties.

PropertyValueSource
CAS Number 861010-57-3[1]
Molecular Formula C₆H₄INO₃[1]
Molecular Weight 265.01 g/mol [2][3]

Synthesis and Characterization

Exemplary Synthesis of a Related Iodo-Nitrophenol Derivative[4]

This protocol describes the "one-pot" synthesis of nitroxinil (4-hydroxy-3-iodo-5-nitrobenzonitrile), a structurally related iodo-nitrophenol.[4]

Materials:

  • p-hydroxybenzonitrile

  • Sodium periodate

  • Sodium chloride

  • Potassium iodide

  • Acetic acid

  • Sodium nitrite

Experimental Protocol:

  • In a suitable reaction vessel, combine p-hydroxybenzonitrile (0.05 mol), sodium periodate (0.01 mol), sodium chloride (0.1 mol), and potassium iodide (0.05 mol) in acetic acid (150 ml).

  • Stir the mixture at 50°C for 30 minutes.

  • Add sodium nitrite (0.05 mol) to the reaction mixture.

  • Increase the temperature to 80°C and maintain for 3 hours.

  • After cooling, adjust the pH of the remaining liquid to 5-6 using a 50 g/L sodium hydroxide solution to precipitate the product.

  • Filter, wash, and dry the resulting crystals.

General Characterization

The characterization of this compound would typically involve standard analytical techniques:

TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy would confirm the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy Characteristic peaks for the hydroxyl (-OH), nitro (-NO₂), and C-I bonds would be expected.
Mass Spectrometry (MS) The molecular ion peak would confirm the molecular weight.
Melting Point A sharp melting point would indicate the purity of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified, the bioactivity of nitrophenols and halogenated phenols is well-documented. The nitro group is a known pharmacophore and can also contribute to toxicity.[5][6][7]

Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties.[7][8] The mechanism often involves the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage DNA and other critical cellular components.[7]

Antiparasitic Activity: Iodinated phenols, such as 2,6-diiodo-4-nitrophenol, have been utilized as antiparasitic agents.[6] The presence of both iodine and a nitro group in this compound suggests potential in this area.

Enzyme Inhibition: Nitrophenols can act as enzyme inhibitors. For instance, 2,4-dinitrophenol is a well-known uncoupler of oxidative phosphorylation.[9] It disrupts the proton gradient across the inner mitochondrial membrane, leading to decreased ATP synthesis. This mechanism is a potential area of investigation for this compound.

Signaling_Pathway cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthase Mitochondrion Mitochondrion ETC Complex I-IV Protons_out H+ ETC->Protons_out Pumping Protons_in H+ Protons_out->Protons_in Uncoupling Protons_in_ATP H+ Protons_out->Protons_in_ATP Proton Motive Force ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Protons_in_ATP->ATP_Synthase Compound This compound (Hypothetical) Proton_leak Proton Leak

Caption: Hypothetical mechanism of action for this compound as an uncoupler of oxidative phosphorylation.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of a nitrophenol compound.

Experimental_Workflow Start Starting Material (e.g., 3-Iodophenol) Reaction Nitration Reaction Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Final Pure this compound Characterization->Final

Caption: General experimental workflow for the synthesis and characterization of this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of related nitrophenols, the following precautions should be taken.[10][11][12][13]

  • Toxicity: Nitrophenols are generally considered toxic. Harmful if swallowed, in contact with skin, or if inhaled.[10][12][13]

  • Irritation: Causes skin irritation and serious eye damage.[10][11]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area or under a fume hood.[10][12]

  • Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][12]

Conclusion

This compound presents an interesting scaffold for chemical and pharmaceutical research due to the combined electronic effects of the iodo and nitro substituents. While specific experimental data is currently scarce, this guide provides a starting point for researchers by summarizing its known properties and offering insights into its potential synthesis, biological activity, and safe handling based on analogous compounds. Further research is warranted to fully elucidate the chemical and biological profile of this specific isomer and to explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-2-nitrophenol is a substituted aromatic compound with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its effective use in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the known data for this compound and related isomers, outlines detailed experimental protocols for its characterization, and presents a logical workflow for these investigations. Due to a scarcity of publicly available quantitative data for this compound, this guide also extrapolates its expected behavior based on the properties of analogous compounds.

Physicochemical Properties

While specific experimental data for this compound is limited, the properties of its isomers, 2-Iodo-3-nitrophenol and 3-Iodo-4-nitrophenol, can provide valuable insights. The presence of a hydroxyl group, a nitro group, and an iodine atom on the benzene ring will govern the molecule's polarity, hydrogen bonding capacity, and overall reactivity.

Table 1: Physicochemical Properties of Iodonitrophenol Isomers

Property2-Iodo-3-nitrophenol3-Iodo-4-nitrophenol
Molecular Formula C₆H₄INO₃[1]C₆H₄INO₃[2]
Molecular Weight 265.01 g/mol [1]265.01 g/mol [2]
Appearance Not specifiedYellow powder[3]
Melting Point Not specified121-123 °C[3]
XLogP3 Not specified2.8

Solubility Profile

Expected Solubility Behavior:

  • Water: The presence of a polar hydroxyl and nitro group suggests some degree of water solubility. However, the bulky, hydrophobic iodine atom and the benzene ring will likely limit its aqueous solubility. Generally, nitrophenols are expected to be highly soluble in water.[6]

  • Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone): this compound is expected to exhibit good solubility in these solvents due to the potential for hydrogen bonding with the hydroxyl group and dipole-dipole interactions with the nitro group.[4]

  • Nonpolar Organic Solvents (e.g., Dichloromethane, Hexane): Solubility in nonpolar solvents is expected to be lower than in polar organic solvents, but the presence of the large, polarizable iodine atom may contribute to some solubility in solvents like dichloromethane.

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of this compound involves the shake-flask method followed by a suitable analytical technique for quantification.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF).

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.

Stability Profile

The stability of this compound under various conditions is essential for determining its shelf-life, storage requirements, and compatibility with other substances. The primary factors influencing its stability are temperature, light, pH, and oxidative stress.

Thermal Stability

Nitrophenols can be susceptible to thermal decomposition, especially at elevated temperatures. The presence of the nitro group may contribute to thermal instability.

Expected Behavior: While specific data is unavailable for this compound, related compounds like 3-nitrophenol have a melting point of 96-98 °C and a boiling point of 194 °C at 70 mmHg.[7] It is generally advised to store nitrophenols in a cool environment.

Experimental Protocol for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate thermal stability.

Methodology:

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a small sample (5-10 mg) of this compound into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the weight loss as a function of temperature to determine the onset of decomposition.

  • Differential Scanning Calorimetry (DSC):

    • Seal a small sample (2-5 mg) in a DSC pan.

    • Heat the sample at a constant rate to observe thermal events such as melting and decomposition, which will appear as endothermic or exothermic peaks, respectively.

Photostability

Aromatic nitro compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation.

Expected Behavior: The aromatic ring and the nitro group are chromophores that can absorb UV light, potentially leading to degradation. It is advisable to protect this compound from light.

Experimental Protocol for Photostability Testing (ICH Q1B Guideline)

The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing.[8]

Methodology:

  • Sample Preparation:

    • Expose a sample of this compound (solid or in solution) to a light source.

    • Prepare a "dark" control sample, wrapped in aluminum foil to protect it from light, and store it under the same temperature and humidity conditions.

  • Light Exposure:

    • Expose the sample to a light source that provides both cool white fluorescent and near-UV light.

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[8]

  • Analysis:

    • At appropriate time intervals, withdraw samples and analyze for the degradation of this compound and the formation of any photodegradation products using a stability-indicating HPLC method.

    • Compare the results of the light-exposed samples to the dark control to determine the extent of photodegradation.

pH Stability

The phenolic hydroxyl group is weakly acidic and can ionize at higher pH values. The stability of the molecule may be influenced by the pH of the medium.

Expected Behavior: The pKa of the phenolic proton will determine the pH at which the molecule exists in its ionized form (phenolate). The stability of the phenolate may differ from the protonated form. For instance, the photodegradation rate of 4-nitrophenol has been shown to decrease with increasing pH.[9]

Experimental Protocol for pH-Dependent Stability Study

This study evaluates the stability of this compound in aqueous solutions at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Incubation:

    • Dissolve a known concentration of this compound in each buffer.

    • Incubate the solutions at a constant temperature (e.g., 40 °C) and protect them from light.

  • Analysis:

    • At specified time points, analyze the samples by HPLC to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the logarithm of the concentration versus time to determine the degradation rate constant at each pH.

    • A plot of the rate constant versus pH will reveal the pH-stability profile.

Oxidative Stability

The phenol moiety can be susceptible to oxidation.

Expected Behavior: The presence of an electron-withdrawing nitro group may decrease the susceptibility of the phenol to oxidation compared to phenol itself. However, strong oxidizing agents could still lead to degradation.

Experimental Protocol for Oxidative Stability Assessment

A common method to assess oxidative stability is to expose the compound to a source of free radicals, such as hydrogen peroxide.

Methodology:

  • Reaction Setup:

    • Dissolve this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the mixture at a constant temperature, protected from light.

  • Analysis:

    • Monitor the degradation of this compound over time using a stability-indicating HPLC method.

    • A control sample without the oxidizing agent should be run in parallel.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the solubility and stability of this compound.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start Solubility Testing shake_flask Shake-Flask Method (Various Solvents) sol_start->shake_flask hplc_quant HPLC Quantification shake_flask->hplc_quant sol_data Quantitative Solubility Data (g/L, mol/L) hplc_quant->sol_data stab_start Start Stability Testing thermal Thermal Stability (TGA/DSC) stab_start->thermal photo Photostability (ICH Q1B) stab_start->photo ph pH-Dependent Stability stab_start->ph oxidative Oxidative Stability stab_start->oxidative stab_analysis Stability-Indicating HPLC Analysis thermal->stab_analysis photo->stab_analysis ph->stab_analysis oxidative->stab_analysis stab_data Degradation Kinetics (Rate Constants, Half-life) stab_analysis->stab_data start This compound Physicochemical Characterization start->sol_start start->stab_start

Caption: Workflow for Solubility and Stability Characterization.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data for this compound remains scarce, the provided information on related compounds and the detailed experimental protocols offer a robust starting point for researchers. The systematic approach outlined here will enable scientists and drug development professionals to generate the necessary data to support the advancement of their research involving this compound. It is recommended that all experimental work be conducted with appropriate safety precautions, as nitrophenols can be hazardous.

References

Spectroscopic Profile of 3-Iodo-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodo-2-nitrophenol (CAS No. 861010-57-3), a valuable chemical intermediate in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Executive Summary

This compound is a substituted aromatic compound with significant potential in synthetic organic chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside the methodologies for their acquisition.

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectroscopic data for this compound, this section provides predicted data and typical spectral ranges based on the analysis of structurally similar compounds. Researchers are encouraged to perform their own analytical characterization for definitive results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables outline the predicted chemical shifts for the ¹H and ¹³C nuclei of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-47.2 - 7.5Doublet of doublets
H-56.8 - 7.1Triplet
H-67.6 - 7.9Doublet of doublets
-OH10.0 - 11.0Singlet (broad)

Predictions are based on standard substituent effects on the benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-OH)150 - 155
C-2 (C-NO₂)135 - 140
C-3 (C-I)90 - 95
C-4125 - 130
C-5120 - 125
C-6130 - 135

Predictions are based on established increments for iodo, nitro, and hydroxyl functional groups on an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Predicted FT-IR Spectral Data for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (phenol)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
N=O stretch (asymmetric)1520 - 1560
N=O stretch (symmetric)1340 - 1380
C=C stretch (aromatic)1450 - 1600
C-O stretch (phenol)1180 - 1260
C-I stretch500 - 600
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratio (m/z) for the molecular ion and major fragments are presented.

Table 4: Predicted Mass Spectrometry Data for this compound

FragmentPredicted m/zDescription
[M]⁺265Molecular Ion
[M-NO₂]⁺219Loss of a nitro group
[M-OH]⁺248Loss of a hydroxyl group
[C₆H₄IO]⁺220Fragment after loss of HNO₂

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy

An FT-IR spectrum would be obtained using a Fourier Transform Infrared spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

A mass spectrum would be acquired using a mass spectrometer, typically with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting fragmentation pattern would be analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

An In-depth Technical Guide on the Physical Characteristics of 3-Iodo-2-nitrophenol Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-2-nitrophenol is an aromatic organic compound of interest in various fields of chemical research, including synthetic chemistry and materials science. Its molecular structure, featuring an iodine atom and a nitro group on a phenol backbone, suggests the potential for interesting solid-state properties and utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the anticipated physical characteristics of this compound crystals. Due to a lack of specific experimental data in the public domain for this particular isomer, this guide leverages data from structurally related compounds and established principles of physical organic chemistry to predict its properties. Detailed, generalized experimental protocols for its synthesis, crystallization, and characterization are also presented to guide researchers in their empirical investigations.

Predicted Physicochemical Properties

Table 1: Predicted Quantitative Data for this compound

PropertyPredicted Value/RangeNotes
Molecular Formula C₆H₄INO₃Based on chemical structure.[1]
Molecular Weight 265.01 g/mol Calculated from atomic weights.[1]
Melting Point (°C) 100 - 130Estimated based on related isomers and substituted nitrophenols. The melting point is influenced by crystal packing and intermolecular forces.
Boiling Point (°C) > 300Expected to be high due to polarity and molecular weight; likely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO).The hydroxyl group may allow for limited aqueous solubility, while the aromatic ring and iodine atom favor solubility in organic solvents.
Appearance Pale yellow to yellow crystalline solid.The nitro-aromatic chromophore typically imparts a yellow color.
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for substituted benzene derivatives. The actual system depends on the packing of molecules in the crystal lattice.
Density (g/cm³) 1.8 - 2.0Estimated based on the presence of a heavy iodine atom.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis, crystallization, and characterization of this compound. These protocols are based on standard laboratory techniques for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the iodination of 2-nitrophenol.

Materials:

  • 2-Nitrophenol

  • Iodine (I₂)

  • An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or an iodate salt)

  • A suitable solvent (e.g., glacial acetic acid, ethanol, or water)

  • Sodium thiosulfate solution

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-nitrophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add iodine to the solution.

  • Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic and may require cooling to control the temperature.

  • After the addition is complete, the mixture may be stirred at room temperature or heated to reflux for a specified period to ensure the reaction goes to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, quench any unreacted iodine by adding a sodium thiosulfate solution until the brown color disappears.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Crystallization

Purification of the crude this compound and the growth of single crystals suitable for X-ray diffraction can be achieved through recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexane)

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • For growing larger single crystals, a slow evaporation technique can be employed by loosely covering the vessel containing the saturated solution.

  • Once a sufficient quantity of crystals has formed, collect them by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals in a desiccator under vacuum.

Characterization Methods

This technique is essential for determining the precise three-dimensional atomic arrangement within the crystal.

Procedure:

  • A suitable single crystal of this compound is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected on a detector as the crystal is rotated.

  • The collected data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and molecular geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, would provide detailed structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the phenol, the N-O stretches of the nitro group, and C-H and C=C stretches of the aromatic ring would be expected.

  • UV-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic transitions within the molecule. The presence of the nitro-aromatic system is expected to give rise to characteristic absorption bands in the UV or visible region.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound crystals.

experimental_workflow start Start: 2-Nitrophenol synthesis Synthesis: Iodination Reaction start->synthesis workup Reaction Workup & Extraction synthesis->workup crude_product Crude this compound workup->crude_product crystallization Crystallization crude_product->crystallization crystals Purified Crystals crystallization->crystals characterization Characterization crystals->characterization xrd Single-Crystal X-ray Diffraction characterization->xrd nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir uv_vis UV-Vis Spectroscopy characterization->uv_vis data_analysis Data Analysis & Structure Elucidation xrd->data_analysis nmr->data_analysis ir->data_analysis uv_vis->data_analysis end End: Characterized This compound data_analysis->end

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a projected overview of the physical characteristics of this compound crystals and outlines the standard experimental procedures for their synthesis and characterization. While specific experimental data for this compound is currently limited in the public domain, the information and protocols presented here serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development. Empirical investigation following the methodologies described will be crucial to fully elucidate the properties of this compound and to explore its potential applications.

References

Potential Research Areas for Substituted Nitrophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrophenols, a class of organic compounds characterized by a phenol ring bearing one or more nitro groups and other substituents, represent a versatile scaffold with significant potential across various scientific disciplines. From their role as key intermediates in the chemical industry to their emerging applications in pharmacology and environmental science, these compounds offer a rich landscape for future research and development. This technical guide provides an in-depth exploration of promising research avenues, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Therapeutic Applications: Drug Discovery and Development

Substituted nitrophenols have demonstrated a range of biological activities, making them attractive candidates for the development of novel therapeutic agents. Key areas of investigation include their potential as anticancer, antimicrobial, and enzyme-inhibiting drugs.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of substituted nitrophenols against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Potential Research Areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of a library of substituted nitrophenols to elucidate the relationship between the nature, position, and number of substituents and their anticancer potency.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the anticancer effects of promising nitrophenol candidates, including their interactions with specific cellular targets.

  • Targeted Drug Delivery: Development of nanoparticle-based or other targeted delivery systems to enhance the therapeutic index of nitrophenol-based anticancer agents, minimizing off-target toxicity.

  • Combination Therapies: Evaluating the synergistic effects of substituted nitrophenols with existing chemotherapeutic drugs to overcome drug resistance and improve treatment outcomes.

Quantitative Data: Anticancer Activity of Substituted Nitrophenols

CompoundCancer Cell LineIC50 (µM)Reference
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamideTHP-1 (Human acute monocytic leukemia)Not specified, but potent[1]
2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamideTHP-1 (Human acute monocytic leukemia)Not specified, but potent[1]
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamideMCF-7 (Human breast adenocarcinoma)Not specified, but potent[1]
2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamideMCF-7 (Human breast adenocarcinoma)Not specified, but potent[1]
Nitroaromatic Compound 3Human Cancer Cell Lines< 8.5[2]
Nitroaromatic Compound 24Human Cancer Cell Lines< 8.5[2]

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by Phenolic Compounds

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Nitrophenol Substituted Nitrophenols Nitrophenol->PI3K Inhibits Nitrophenol->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by substituted nitrophenols.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Substituted nitrophenols have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Potential Research Areas:

  • Broad-Spectrum Antimicrobial Screening: Evaluating a diverse library of substituted nitrophenols against a wide panel of clinically relevant bacteria and fungi, including resistant strains.

  • SAR for Antimicrobial Potency: Identifying the structural features of nitrophenols that contribute to their antimicrobial activity and selectivity.

  • Mechanism of Action: Investigating how substituted nitrophenols exert their antimicrobial effects, such as by disrupting cell membranes, inhibiting essential enzymes, or interfering with microbial metabolic pathways.[3]

  • Anti-biofilm Activity: Assessing the efficacy of these compounds in preventing and eradicating microbial biofilms, which are a major cause of persistent infections.

Quantitative Data: Antimicrobial Activity of Substituted Nitrophenols

CompoundMicroorganismActivity MetricValue (µM)Reference
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalisMIC11[4]
Ciprofloxacin (Reference)Moraxella catarrhalisMIC9[4]

Environmental Applications

The widespread use of nitrophenols in industrial processes has led to their emergence as environmental pollutants.[5][6][7] Research in this area focuses on developing efficient methods for their detection and remediation.

Bioremediation

Bioremediation offers an eco-friendly and cost-effective approach to detoxify nitrophenol-contaminated environments. This involves utilizing microorganisms that can degrade these compounds into less harmful substances.[5][6][7][8]

Potential Research Areas:

  • Isolation and Characterization of Novel Degrading Microorganisms: Searching for and identifying new microbial strains with enhanced capabilities for nitrophenol degradation, particularly for more complex substituted and polynitrated phenols.

  • Metabolic Pathway Elucidation: Detailed investigation of the enzymatic pathways involved in the microbial degradation of various substituted nitrophenols.

  • Genetic Engineering of Microorganisms: Enhancing the degradation efficiency of known microbial strains through genetic modification of key enzymes in the catabolic pathway.

  • Optimization of Bioremediation Processes: Developing and optimizing bioreactor configurations and operating conditions for the efficient treatment of nitrophenol-contaminated wastewater and soil.

Biodegradation Pathway of p-Nitrophenol

Bioremediation_Pathway PNP p-Nitrophenol HQ Hydroquinone PNP->HQ Nitroreductase BQ 1,4-Benzoquinone HQ->BQ MA Maleylacetate BQ->MA TCA TCA Cycle MA->TCA

Caption: Simplified aerobic bioremediation pathway of p-nitrophenol.

Advanced Detection and Degradation Methods

The development of sensitive and rapid methods for the detection and removal of nitrophenols from environmental matrices is crucial for monitoring and pollution control.

Potential Research Areas:

  • Development of Novel Sensors: Designing and fabricating highly sensitive and selective electrochemical or optical sensors for the real-time monitoring of nitrophenols in water and soil.

  • Photocatalytic Degradation: Investigating and optimizing novel photocatalysts for the efficient degradation of substituted nitrophenols under visible or UV light.[7][9][10]

  • Catalytic Reduction: Exploring the use of metal nanoparticle-based catalysts for the reduction of nitrophenols to less toxic aminophenols, which are also valuable industrial chemicals.[1][11]

Industrial and Chemical Synthesis Applications

Substituted nitrophenols are valuable intermediates in the synthesis of a wide range of chemicals, including dyes, pigments, pharmaceuticals, and pesticides.[12][13][14][15]

Potential Research Areas:

  • Development of Greener Synthetic Routes: Designing more environmentally friendly and efficient methods for the synthesis of substituted nitrophenols, minimizing the use of harsh reagents and the generation of hazardous waste.[1][11]

  • Catalytic Nitration: Exploring selective and efficient catalytic systems for the nitration of phenols to produce specific isomers with high yields.

  • Novel Applications as Building Blocks: Investigating the use of substituted nitrophenols as versatile building blocks for the synthesis of novel organic materials with unique optical, electronic, or biological properties.

Quantitative Data: Synthesis of Nitrophenols

Phenol ReactantNitrating AgentTemperature (°C)Reaction Time (h)Total Yield (%)Ortho:Para RatioReference
Phenol32.5% Nitric Acid2019114:77[11]
Phenol40% Nitric Acid20Not specified72Not specified[11]
Phenol65% Nitric Acid20Not specified33Not specified[11]
Phenol32.5% Nitric Acid with H-β catalystNot specifiedNot specified9278:14[1]
Phenol32.5% Nitric Acid with γ-alumina catalystNot specifiedNot specified9074:16[1]

Experimental Protocols

Synthesis of p-Nitrophenol (Illustrative Protocol)

Materials:

  • Phenol

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Distilled Water

  • Beakers, flasks, stirring apparatus

Procedure:

  • In a fume hood, dissolve phenol in a minimal amount of concentrated sulfuric acid in a beaker, keeping the temperature low by placing the beaker in an ice bath.

  • Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the phenol solution with constant stirring, while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for a specified time (e.g., 1 hour) to ensure complete nitration.

  • Pour the reaction mixture slowly onto crushed ice with stirring. This will precipitate the nitrophenol isomers.

  • Filter the crude product, wash with cold water to remove any remaining acid, and then dry.

  • Separate the ortho- and para-isomers by steam distillation. The more volatile o-nitrophenol will distill over with the steam, leaving the p-nitrophenol behind.

  • Recrystallize the p-nitrophenol from hot water to obtain a purified product.

Logical Workflow for Synthesis and Separation

Synthesis_Workflow cluster_synthesis Synthesis cluster_separation Separation Phenol Phenol Nitration Nitration Reaction Phenol->Nitration Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating_Mixture->Nitration Quenching Quenching on Ice Nitration->Quenching Crude_Product Crude Nitrophenol Mixture Quenching->Crude_Product Steam_Distillation Steam Distillation Crude_Product->Steam_Distillation o_Nitrophenol o-Nitrophenol (volatile) Steam_Distillation->o_Nitrophenol p_Nitrophenol_Residue p-Nitrophenol (residue) Steam_Distillation->p_Nitrophenol_Residue Recrystallization Recrystallization p_Nitrophenol_Residue->Recrystallization Pure_p_Nitrophenol Pure p-Nitrophenol Recrystallization->Pure_p_Nitrophenol

Caption: General workflow for the synthesis and separation of o- and p-nitrophenol.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Substituted nitrophenol compound

  • Bacterial or fungal strain

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a stock solution of the nitrophenol compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium to the highest concentration to be tested.

  • Perform serial two-fold dilutions of the compound in the 96-well plate using the growth medium. This will create a range of concentrations across the wells.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard for bacteria).

  • Inoculate each well of the microtiter plate with the microbial suspension, except for a negative control well (medium only). Include a positive control well with the inoculum but no compound.

  • Incubate the plate at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][17][18][19]

Enzyme Inhibition Assay (Illustrative Protocol for Phosphatase)

Materials:

  • Substituted nitrophenol inhibitor

  • Phosphatase enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Buffer solution (e.g., Tris-HCl)

  • Sodium hydroxide (NaOH) to stop the reaction

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of dilutions of the substituted nitrophenol inhibitor in the buffer.

  • In a set of reaction tubes or wells of a microplate, add the buffer, the enzyme solution, and the inhibitor solution at various concentrations. Include a control with no inhibitor.

  • Pre-incubate the enzyme-inhibitor mixture for a short period to allow for binding.

  • Initiate the enzymatic reaction by adding the pNPP substrate to each tube/well.

  • Allow the reaction to proceed for a fixed time at a controlled temperature.

  • Stop the reaction by adding a strong base, such as NaOH. The base also serves to develop the yellow color of the p-nitrophenol product.

  • Measure the absorbance of the yellow p-nitrophenolate ion at its maximum absorbance wavelength (around 405-410 nm).

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[20][21]

This guide provides a foundational overview of the vast research potential of substituted nitrophenols. The presented data and protocols are intended to serve as a starting point for researchers to explore and expand upon these promising areas of investigation. The versatility of this chemical scaffold ensures its continued relevance in advancing science and technology.

References

electrophilic substitution reactions of iodinated phenols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Iodinated Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, reaction dynamics, and experimental considerations for electrophilic aromatic substitution (EAS) reactions on iodinated phenol substrates. Iodinated phenols are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other biologically active molecules.[1][2] Understanding their reactivity is crucial for designing efficient synthetic routes.

Core Principles: Reactivity and Regioselectivity

The susceptibility of an iodinated phenol to electrophilic attack, and the position at which that attack occurs (regioselectivity), is governed by the cumulative electronic effects of the hydroxyl (-OH) and iodo (-I) substituents.

  • Hydroxyl (-OH) Group : The -OH group is a powerful activating group.[3] Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic ring through the resonance (+R or +M effect). This significantly increases the electron density of the ring, making it highly nucleophilic and much more reactive than benzene towards electrophiles. This resonance effect preferentially increases electron density at the ortho and para positions, making the -OH group a strong ortho, para-director.[4]

  • Iodo (-I) Group : Halogens, including iodine, present a more complex case. They are deactivating groups overall due to their strong electron-withdrawing inductive effect (-I effect), which pulls electron density from the ring.[5] However, they also possess lone pairs that can be donated via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions.[3] Because the inductive effect outweighs the resonance effect, halogens are classified as ortho, para-directing deactivators.[4]

Combined Influence: In an iodinated phenol, the potent activating and directing effect of the hydroxyl group dominates the weaker, conflicting effects of the iodine atom.[6] The ring is activated overall, and the regiochemical outcome of the reaction is primarily dictated by the position of the -OH group. Substitution will occur predominantly at the positions ortho and para to the hydroxyl group. The specific isomer of the resulting product depends on the starting iodophenol.

  • For 4-iodophenol , the para position is blocked. The incoming electrophile is therefore directed to the positions ortho to the -OH group (C2 and C6).

  • For 2-iodophenol , the incoming electrophile is directed to the C4 (para to -OH) and C6 (ortho to -OH) positions. The para position is often favored to minimize steric hindrance.

  • For 3-iodophenol , the primary sites of attack are C2, C4, and C6, all of which are ortho or para to the activating -OH group.

Caption: Logical relationship of substituent effects on iodophenol.

Key Electrophilic Substitution Reactions

Nitration

Nitration introduces a nitro (-NO2) group onto the aromatic ring. Due to the activated nature of the phenol ring, nitration can often proceed under milder conditions than those required for benzene. Using dilute nitric acid typically results in a mixture of ortho- and para-nitrophenols.[7][8] For an iodinated phenol, this reactivity is retained.

// Reactants Iodophenol [image="https://latex.codecogs.com/svg.latex?\dpi{150} \color{black} \huge \raisebox{-2.0ex}{\includegraphics[height=50px]{https://i.imgur.com/vHq4gXQ.png}}"]; Plus1 [label="+", shape=plaintext, fontsize=24]; Reagents [label="HNO_3, H_2SO_4", shape=plaintext, fontsize=16];

// Intermediate SigmaComplex [image="https://latex.codecogs.com/svg.latex?\dpi{150} \color{black} \huge \raisebox{-2.0ex}{\includegraphics[height=60px]{https://i.imgur.com/1G66c4j.png}}"];

// Product Product [image="https://latex.codecogs.com/svg.latex?\dpi{150} \color{black} \huge \raisebox{-2.0ex}{\includegraphics[height=50px]{https://i.imgur.com/uGzX6pE.png}}"]; Plus2 [label="+ H^+", shape=plaintext, fontsize=24];

// Arrows Iodophenol -> Plus1 [style=invis]; Plus1 -> Reagents [style=invis]; Reagents -> SigmaComplex [label=" Step 1:\nAttack on NO_2^+", fontname="Arial"]; SigmaComplex -> Product [label=" Step 2:\nDeprotonation", fontname="Arial"]; Product -> Plus2 [style=invis];

// Invisible nodes for alignment {rank=same; Iodophenol; Plus1; Reagents;} {rank=same; SigmaComplex;} {rank=same; Product; Plus2;} }

Caption: General mechanism for the nitration of 4-iodophenol.

Table 1: Representative Data for Phenol Nitration (Note: Specific yield data for nitration of iodinated phenols is sparse in readily available literature. The data for phenol is provided as a baseline; similar regioselectivity is expected for iodophenols, directed by the -OH group.)

SubstrateReagentsConditionsProductsYield (%)Reference
PhenolNaNO₂, TBAD¹, CH₂Cl₂Reflux, 48ho-Nitrophenol40[9]
p-Nitrophenol40[9]
PhenolHNO₃ (equimolar), aq. dioxaneRoom TempMononitrophenols (p-isomer major)>99 (total)[10]
PhenolHNO₃ (excess), aq. dioxaneRoom Temp2,4-Dinitrophenol-[10]
¹TBAD: Tetrabutylammonium dichromate
Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. The reaction is typically performed with concentrated or fuming sulfuric acid and is temperature-dependent. At lower temperatures, the ortho isomer is favored (kinetic control), while at higher temperatures, the more stable para isomer predominates (thermodynamic control).[11] For 4-iodophenol, sulfonation would be expected to yield 4-iodo-2-hydroxybenzenesulfonic acid.

Table 2: Conditions for Phenol Sulfonation

SubstrateReagentsTemperaturePrimary ProductReference
PhenolConc. H₂SO₄< 25 °Co-Hydroxybenzenesulfonic acid[12]
PhenolConc. H₂SO₄100-110 °Cp-Hydroxybenzenesulfonic acid[11][12]
2-IodophenolSO₃ in Nitromethane-2-Iodo-4-hydroxybenzenesulfonic acid[13]
Halogenation

Further halogenation of an iodinated phenol is readily achievable. Due to the high activation from the -OH group, reactions with aqueous bromine, for instance, often proceed rapidly to give polybrominated products. To achieve monohalogenation, less polar solvents and controlled stoichiometry are required.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions attach acyl (R-C=O) or alkyl (R) groups to the aromatic ring. A Lewis acid catalyst, such as AlCl₃ or FeCl₃, is typically required to generate the carbocation or acylium ion electrophile.[14] A significant challenge with phenols in Friedel-Crafts reactions is that the Lewis acid can coordinate with the lone pairs on the hydroxyl oxygen, deactivating the ring.[15] This can lead to poor yields or require forcing conditions. One strategy to circumvent this is to first protect the hydroxyl group, for example, as a silyl ether, perform the acylation, and then deprotect the silyl group during aqueous work-up.[16] Another approach involves using reagents like zinc chloride in acetic acid.[17]

Table 3: Representative Data for Friedel-Crafts Acylation of Phenol Derivatives

SubstrateAcylating AgentCatalyst / ConditionsProduct(s)Yield (%)Reference
PhenolAcetic AnhydrideAlCl₃p-Methoxyacetophenone¹85.7[18]
AnisolePropionyl ChlorideFeCl₃, CH₂Cl₂4-Methoxypropiophenone-[19]
Phenol DerivativesAcyl ChloridesTfOH (neat)C-acylated products>90[15]
¹Anisole was used in this specific experiment, but the principle applies to the activated ring.

Experimental Protocols

Protocol: Sulfonation of p-Iodophenol (Adapted from Phenol Sulfonation)

This protocol is adapted for the synthesis of 4-iodo-2-hydroxybenzenesulfonic acid.

  • Materials :

    • p-Iodophenol (1 equiv)

    • Concentrated sulfuric acid (98%, ~2-3 equiv)

    • Ice-cold water

    • Saturated sodium chloride solution

    • Reaction flask, magnetic stirrer, heating mantle/oil bath, thermometer.

  • Procedure :

    • Place p-iodophenol in a round-bottom flask equipped with a magnetic stir bar.

    • Carefully add concentrated sulfuric acid while stirring. The mixture may warm up.

    • For the ortho-product (kinetic control) : Maintain the reaction temperature at or below 25°C using an ice bath. Stir for 4-6 hours or until TLC indicates consumption of starting material.[12]

    • For the para-product (thermodynamic control) : Heat the reaction mixture to 100-110°C and maintain for 3-5 hours.[12] (Note: For p-iodophenol, this would lead to decomposition or rearrangement, the ortho-product is the target).

    • Once the reaction is complete, cool the flask in an ice bath.

    • Very slowly and carefully, pour the reaction mixture onto a generous amount of crushed ice in a beaker with stirring. This quenches the reaction and dilutes the excess sulfuric acid.

    • The product may precipitate. If not, salting out by adding saturated NaCl solution can induce precipitation.

    • Isolate the solid product by vacuum filtration.

    • Wash the solid with small portions of ice-cold water to remove residual acid.

    • Dry the product, for example, in a vacuum oven at low heat. Recrystallization from water may be performed for further purification.

G start Start combine Combine p-Iodophenol and conc. H2SO4 in flask start->combine react Stir at controlled temperature (<25°C for ortho-product) combine->react monitor Monitor reaction (e.g., by TLC) react->monitor decision Reaction Complete? monitor->decision decision->react No quench Cool and pour mixture slowly onto crushed ice decision->quench Yes isolate Isolate solid product by vacuum filtration quench->isolate wash Wash product with ice-cold water isolate->wash dry Dry the purified product wash->dry end End dry->end

Caption: Experimental workflow for the sulfonation of p-iodophenol.

Protocol: Friedel-Crafts Acylation of Anisole (Model for Iodophenol Ethers)

This procedure for anisole can be adapted for O-alkylated iodophenols. Direct acylation of unprotected iodophenols is often low-yielding.[15]

  • Materials :

    • Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) (1.1 equiv)

    • Anisole (or iodinated anisole) (1.0 equiv)

    • Acetyl chloride or Acetic anhydride (1.1 equiv)

    • Anhydrous dichloromethane (DCM) as solvent

    • 5% NaOH solution, saturated NaCl solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, addition funnel, reflux condenser, drying tube, magnetic stirrer, ice bath.

  • Procedure :

    • Set up a flame-dried round-bottom flask with an addition funnel and a reflux condenser protected by a drying tube (e.g., filled with CaCl₂).

    • To the flask, add the Lewis acid (e.g., AlCl₃) and anhydrous DCM. Cool the suspension in an ice bath.

    • Dissolve the acylating agent (e.g., acetyl chloride) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred Lewis acid suspension over 10-15 minutes.

    • Dissolve the anisole substrate in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture while maintaining the temperature below 10°C.[18][19]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, or until completion as monitored by TLC.

    • Work-up : Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. This will decompose the aluminum chloride complex.[20]

    • Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer.

    • Extract the aqueous layer with a fresh portion of DCM.

    • Combine the organic layers and wash sequentially with water, 5% NaOH solution, and finally with saturated NaCl (brine).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

Applications in Drug Development

The introduction of iodine into a phenolic structure is a key step in the synthesis of numerous important compounds. For example, 4-iodophenol is a precursor in the synthesis of certain estrogen β receptor agonists and is used to create iodinated compounds for medical imaging and diagnostics.[1][2] The ability to perform subsequent electrophilic substitutions allows for the creation of complex, poly-functionalized aromatic scaffolds that are central to many pharmaceutical agents, including thyroid hormone analogues and various enzyme inhibitors. The anti-peroxidative activity of compounds like 2,6-diprenyl-4-iodophenol highlights the role of these structures in developing novel antioxidants.[21]

References

3-Iodo-2-nitrophenol: A Technical Overview of a Niche Aromatic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-2-nitrophenol is a halogenated and nitrated aromatic organic compound. While not as extensively documented in peer-reviewed literature as its isomers, it holds potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and other fine chemicals. Its structure, featuring a hydroxyl, a nitro, and an iodo group on a benzene ring, offers multiple reactive sites for further chemical modification. This technical guide provides a summary of the currently available information on its synthesis, properties, and potential applications, based on patent literature and chemical supplier data.

Discovery and History

The specific historical details regarding the first discovery and synthesis of this compound are not well-documented in readily available scientific literature. The compound, identified by the CAS number 861010-57-3, appears in the catalogs of several chemical suppliers, indicating its availability for research and commercial purposes. A Chinese patent (CN104262159A) published in 2015 describes a method for the synthesis of a range of o-nitrophenol compounds, including a substance identified as this compound, suggesting its preparation and characterization in a more formal context around that time. This patent currently stands as one of the primary sources of technical data for this specific molecule.

Physicochemical and Spectroscopic Data

Detailed experimental data on the physicochemical properties of this compound are sparse. The most concrete data comes from patent literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 861010-57-3Chemical Suppliers
Molecular Formula C₆H₄INO₃Chemical Suppliers
Molecular Weight 265.01 g/mol Calculated
Melting Point 80 °CCN104262159A[1]
Appearance White solidCN104262159A[1]

Spectroscopic data is crucial for the unambiguous identification of a chemical compound. The following data for this compound is reported in patent CN104262159A.[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataSource
Infrared (IR) KBr pellet: ν = 1521 cm⁻¹ (NO₂), 3294 cm⁻¹ (OH)CN104262159A[1]
¹H NMR (500MHz, CDCl₃) δ 10.53 (s, 1H), 8.43 (d, J=2.5Hz, 1H), 7.84 (dd, J₁=8.5Hz, J₂=2.0Hz, 1H), 6.96 (d, J=9.0Hz, 1H)CN104262159A[1]
¹³C NMR (125MHz, CDCl₃) δ 154.8, 145.9, 134.5, 133.3, 122.0, 80.4CN104262159A[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound appears to be the nitration of 3-iodophenol. While a detailed, peer-reviewed experimental protocol is not available, a general procedure can be inferred from the patent literature and general knowledge of aromatic nitration.

General Synthesis of o-Nitrophenol Compounds (as described in CN104262159A)

The patent describes a multi-step process for producing o-nitrophenol compounds.[1] The key steps involve the synthesis of a 2-(phenoxy)pyridine intermediate, followed by nitration and subsequent cleavage to yield the desired o-nitrophenol.

Experimental Protocol (Inferred and Generalized)

  • Step 1: Synthesis of 2-(3-iodophenoxy)pyridine. A mixture of 3-iodophenol, 2-bromopyridine, a copper catalyst (e.g., cuprous iodide), a base (e.g., tripotassium phosphate), and a ligand (e.g., 2-pyridinecarboxylic acid) in a suitable solvent (e.g., DMSO) is heated under an inert atmosphere. The product is then isolated by extraction and purified.

  • Step 2: Nitration of 2-(3-iodophenoxy)pyridine. The 2-(3-iodophenoxy)pyridine intermediate is reacted with a nitrating agent (e.g., silver nitrite), an oxidant (e.g., potassium persulfate), and a catalyst (e.g., palladium acetate) in a sealed pressure container with a suitable solvent (e.g., 1,2-dichloroethane) and heated. This step selectively adds a nitro group at the ortho position to the phenoxy ether linkage.

  • Step 3: Cleavage to this compound. The resulting 2-(3-iodo-2-nitrophenoxy)pyridine is treated with a reagent like methyl trifluoromethanesulfonate in a solvent such as toluene and heated to cleave the ether linkage, yielding this compound. The final product is purified by column chromatography.

Synthesis_of_3_Iodo_2_nitrophenol cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_nitration Nitration cluster_cleavage Cleavage 3-Iodophenol 3-Iodophenol 2-(3-iodophenoxy)pyridine 2-(3-iodophenoxy)pyridine 3-Iodophenol->2-(3-iodophenoxy)pyridine CuI, K3PO4, 2-bromopyridine, DMSO 2-(3-iodo-2-nitrophenoxy)pyridine 2-(3-iodo-2-nitrophenoxy)pyridine 2-(3-iodophenoxy)pyridine->2-(3-iodo-2-nitrophenoxy)pyridine AgNO2, K2S2O8, Pd(OAc)2, DCE This compound This compound 2-(3-iodo-2-nitrophenoxy)pyridine->this compound MeOTf, Toluene Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_derivatization Derivatization cluster_final_product Final Product A Synthesis of This compound B Purification by Column Chromatography A->B C Structural Verification (NMR, IR, MS) B->C D Reduction of Nitro Group C->D E 2-Amino-3-iodophenol D->E General_Nitroaromatic_Mechanism cluster_compound Compound cluster_reduction Cellular Reduction cluster_effects Biological Effects Nitroaromatic This compound (Ar-NO2) Nitro_Radical Nitro Radical Anion (Ar-NO2•-) Nitroaromatic->Nitro_Radical Cellular Reductases Nitroso Nitroso Derivative (Ar-NO) Nitro_Radical->Nitroso ROS Reactive Oxygen Species (ROS) Nitro_Radical->ROS Reaction with O2 Hydroxylamino Hydroxylamino Derivative (Ar-NHOH) Nitroso->Hydroxylamino Amino Amino Derivative (Ar-NH2) Hydroxylamino->Amino Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

References

A Theoretical Investigation of Substituted Nitrophenols: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive theoretical framework for the computational analysis of substituted nitrophenols, with a specific focus on the methodologies applicable to compounds like 3-Iodo-2-nitrophenol. Due to a lack of specific published theoretical studies on this compound, this guide utilizes the well-researched analogous compound, 2-nitrophenol, as a case study to demonstrate the application of Density Functional Theory (DFT) in elucidating molecular properties. This paper details the computational methods for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties. Furthermore, it provides examples of experimental protocols for synthesis and spectroscopic characterization, offering a holistic guide for the study of this class of compounds.

Introduction

Substituted nitrophenols are a class of organic compounds that are pivotal as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides. Their chemical and physical properties are of significant interest for understanding their reactivity, toxicity, and potential applications. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting molecular structure, vibrational spectra, and electronic characteristics, thereby guiding experimental research.

This whitepaper presents a methodological approach to the theoretical characterization of this compound. In the absence of direct computational studies on this specific molecule, we will draw upon the extensive research conducted on 2-nitrophenol to illustrate the core principles and expected outcomes of such an investigation.

Computational Methodology

The theoretical investigation of nitrophenol derivatives is effectively carried out using DFT methods. A typical computational protocol is outlined below, based on established studies of 2-nitrophenol.[1]

Software and Theoretical Level

Calculations are commonly performed using the Gaussian suite of programs.[1] A widely used and effective level of theory for this class of molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G**, which includes diffuse and polarization functions to accurately describe the electronic distribution in molecules with heteroatoms and potential for hydrogen bonding.[1]

Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization procedure where the energy of the molecule is minimized with respect to all atomic coordinates. The resulting optimized structure corresponds to a stationary point on the potential energy surface. For a molecule like 2-nitrophenol, it is important to consider different possible conformers, for instance, those with and without intramolecular hydrogen bonding between the hydroxyl and nitro groups.[1]

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands.[1] It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set deficiencies.[1]

Electronic Property Calculations

Several key electronic properties can be calculated to understand the reactivity and electronic nature of the molecule:

  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[1]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[1]

  • Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, offering further insight into the electronic structure.[1]

Computational Workflow for Theoretical Property Calculation

G Computational Workflow for Theoretical Property Calculation A Initial Molecular Structure (e.g., from 2D sketch) B Geometry Optimization (DFT: B3LYP/6-311++G**) A->B C Frequency Calculation B->C F Electronic Property Analysis (HOMO-LUMO, MEP, Atomic Charges) B->F D Confirmation of Energy Minimum (No imaginary frequencies) C->D E Vibrational Spectra (IR, Raman) C->E G Comparison with Experimental Data E->G

Caption: A flowchart illustrating the typical computational workflow for the theoretical calculation of molecular properties.

Theoretical Data (Exemplified by 2-Nitrophenol)

The following tables summarize the kind of quantitative data that can be obtained from DFT calculations, using published data for 2-nitrophenol as an example.

Table 1: Optimized Geometrical Parameters of 2-Nitrophenol

ParameterBond/AngleCalculated (B3LYP/6-311G**)Experimental
Bond Length (Å)C-O1.3531.358
O-H0.9730.960
C-N1.4581.477
N-O (avg)1.2331.221
Bond Angle (°)C-O-H104.5102.1
C-C-N120.5119.8
O-N-O123.7123.5
Data sourced from Dixit V, Yadav RA (2015).[1]

Table 2: Selected Calculated Vibrational Frequencies for 2-Nitrophenol

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)
O-H stretch32453240-
C-H stretch311731003090
C=C ring stretch158615801585
NO₂ symmetric stretch130613201325
C-O stretch126112551260
Data sourced from Dixit V, Yadav RA (2015).[1]

Table 3: Electronic Properties of 2-Nitrophenol

PropertyCalculated Value
HOMO Energy-6.87 eV
LUMO Energy-2.84 eV
HOMO-LUMO Energy Gap4.03 eV
Data sourced from Dixit V, Yadav RA (2015).[1]

Experimental Protocols

While this guide focuses on theoretical calculations, the validation of computational results relies on experimental data. Below are representative protocols for the synthesis and spectroscopic analysis of nitrophenols.

Synthesis of 2-Nitrophenol

A common method for the synthesis of 2-nitrophenol involves the nitration of phenol.

Materials:

  • Phenol

  • Sodium Nitrate

  • Concentrated Sulfuric Acid

  • Water

  • Calcium Carbonate (Chalk)

Procedure:

  • A solution of sodium nitrate in water is prepared and cooled. Concentrated sulfuric acid is carefully added to this solution.

  • A mixture of phenol and a small amount of water is added dropwise to the cooled nitrating mixture with constant stirring, maintaining a temperature below 20°C.

  • After the addition is complete, the mixture is stirred for an additional 2 hours.

  • The aqueous layer is decanted, and the remaining tarry product is neutralized with chalk and washed with water.

  • The mixture of ortho- and para-nitrophenols is then subjected to steam distillation. The more volatile 2-nitrophenol distills over with the steam and can be collected.

Spectroscopic Analysis

FTIR Spectroscopy:

  • A small amount of the 2-nitrophenol sample (approx. 10 mg) is mixed with potassium bromide (KBr, approx. 990 mg).

  • The mixture is ground to a fine powder and pressed into a thin pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 400-4000 cm⁻¹.[1]

FT-Raman Spectroscopy:

  • A sample of 2-nitrophenol is placed in a sample holder suitable for Raman spectroscopy.

  • The sample is irradiated with a laser of a specific wavelength (e.g., 1064 nm Nd:YAG).

  • The scattered radiation is collected and analyzed by the spectrometer to generate the Raman spectrum.[1]

Experimental Validation Workflow

G Experimental Validation Workflow A Synthesis of Compound (e.g., Nitration of Phenol) B Purification (e.g., Steam Distillation) A->B C Spectroscopic Analysis B->C D FTIR Spectroscopy C->D E FT-Raman Spectroscopy C->E F Comparison of Experimental Spectra with Calculated Frequencies D->F E->F G Validation of Theoretical Model F->G

Caption: A diagram showing the workflow for the synthesis, purification, and spectroscopic analysis of a compound to validate theoretical calculations.

Conclusion

This whitepaper has provided a detailed technical guide on the theoretical and experimental methodologies for studying substituted nitrophenols, using 2-nitrophenol as a working example in the absence of specific data for this compound. The outlined DFT-based computational workflow for determining optimized geometries, vibrational frequencies, and electronic properties, combined with protocols for experimental synthesis and spectroscopic validation, offers a robust framework for researchers in chemistry and drug development. The application of these methods will enable a deeper understanding of the structure-property relationships in this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the palladium-catalyzed cross-coupling of 3-iodo-2-nitrophenol with various partners, including boronic acids (Suzuki-Miyaura coupling), terminal alkynes (Sonogashira coupling), amines (Buchwald-Hartwig amination), and alkenes (Mizoroki-Heck reaction). The resulting 2-nitro-3-substituted phenol derivatives are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound is a versatile building block, featuring an electron-withdrawing nitro group and a phenolic hydroxyl group, which can influence the reactivity and direct the synthesis towards specific isomers. The iodine atom provides a reactive site for palladium-catalyzed transformations. These notes offer detailed protocols and expected outcomes for key cross-coupling reactions involving this substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[2] This protocol describes the coupling of this compound with phenylboronic acid.

Data Presentation
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O8012~85-95
Experimental Protocol

Synthesis of 2-Nitro-3-phenylphenol

  • Reaction Setup: To a 25 mL Schlenk flask, add this compound (1.0 mmol, 265 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Solvent Addition: Add a 4:1:1 mixture of toluene/ethanol/water (10 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Signaling Pathway Diagram

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition this compound Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 2-nitrophen-3-yl) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Ar' = Phenyl) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' 2-Nitro-3-phenylphenol Reductive_Elimination->Ar-Ar' Boronic_Acid_Activation PhB(OH)2 + Base -> [PhB(OH)3]⁻ Boronic_Acid_Activation->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3] This protocol outlines the coupling of this compound with phenylacetylene.

Data Presentation
EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT6~90-98
Experimental Protocol

Synthesis of 2-Nitro-3-(phenylethynyl)phenol

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 265 mg) in anhydrous THF (10 mL).

  • Reagent Addition: Add triethylamine (3.0 mmol, 0.42 mL), followed by phenylacetylene (1.2 mmol, 0.13 mL).

  • Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Reaction: Stir the mixture at room temperature for 6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate).

Signaling Pathway Diagram

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CPh(L2) Ar-Pd(II)-C≡CPh(L2) Transmetalation->Ar-Pd(II)-C≡CPh(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CPh(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-C≡CPh Coupled Product Reductive_Elimination->Ar-C≡CPh Cu(I) Cu(I) Alkyne_Coordination Alkyne Coordination Cu(I)->Alkyne_Coordination Phenylacetylene, Base Cu-C≡CPh Copper Acetylide Alkyne_Coordination->Cu-C≡CPh Cu-C≡CPh->Transmetalation Transfer of alkynyl group

Caption: Dual catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4] This protocol describes the reaction of this compound with morpholine.

Data Presentation
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018~80-90
Experimental Protocol

Synthesis of 4-(2-Nitro-3-hydroxyphenyl)morpholine

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).

  • Reagent Addition: Add this compound (1.0 mmol, 265 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 0.105 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 18 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Signaling Pathway Diagram

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative_Addition->Ar-Pd(II)-I(L) Amine_Coordination Amine Coordination Ar-Pd(II)-I(L)->Amine_Coordination Amine Ar-Pd(II)-I(L)(Amine) [Ar-Pd(II)-I(L)(Amine)] Amine_Coordination->Ar-Pd(II)-I(L)(Amine) Deprotonation Deprotonation (Base) Ar-Pd(II)-I(L)(Amine)->Deprotonation Ar-Pd(II)-Amido(L) Ar-Pd(II)-Amido(L) Deprotonation->Ar-Pd(II)-Amido(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Amido(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-Amine Coupled Product Reductive_Elimination->Ar-Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] This protocol is adapted from a similar reaction with 3-iodo-6-methyl-4-nitro-1H-indazole and can be applied to this compound.[5]

Data Presentation
EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMethyl acrylatePd(OAc)₂ (5)Na₂CO₃DMF100-1104-12~70-85 (estimated)
Experimental Protocol

Synthesis of Methyl 3-(3-Hydroxy-2-nitrophenyl)acrylate

  • Reaction Setup: In a dry Schlenk flask, combine this compound (0.5 mmol, 132.5 mg), palladium(II) acetate (0.025 mmol, 5.6 mg), and sodium carbonate (1.0 mmol, 106 mg).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon.

  • Reagent Addition: Add anhydrous DMF (2.5 mL) followed by methyl acrylate (0.75 mmol, 67.5 µL) via syringe.

  • Reaction: Heat the sealed flask in a preheated oil bath at 100-110 °C with vigorous stirring for 4-12 hours, monitoring by TLC.[5]

  • Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[5]

  • Purification: Purify the crude product by flash column chromatography.[5]

Experimental Workflow Diagram

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Pd(OAc)₂, and Na₂CO₃ in a Schlenk flask B Establish inert atmosphere (Ar or N₂) A->B C Add anhydrous DMF and methyl acrylate B->C D Heat at 100-110 °C for 4-12 hours C->D E Monitor progress by TLC D->E F Cool to RT, dilute with EtOAc and water E->F Upon completion G Extract aqueous layer, combine organic layers F->G H Wash with brine, dry, and concentrate G->H I Purify by flash column chromatography H->I

Caption: Experimental workflow for the Mizoroki-Heck reaction.

References

Application of 3-Iodo-2-nitrophenol in Pharmaceutical Synthesis: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodo-2-nitrophenol is a valuable and versatile building block in medicinal chemistry and pharmaceutical synthesis. Its unique trifunctional nature, featuring a phenolic hydroxyl group, a nitro group, and an iodine atom on a benzene ring, offers multiple reaction sites for chemical modification. This allows for the strategic introduction of diverse functionalities and the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs). This application note provides an overview of the potential applications of this compound and detailed protocols for its derivatization into key pharmaceutical intermediates.

While direct synthesis of a marketed drug starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, its isomer, 4-hydroxy-3-iodo-5-nitrobenzonitrile (Nitroxynil), is a known anthelmintic agent used in veterinary medicine.[1][2][3] This highlights the pharmaceutical relevance of the iodonitrophenol scaffold. Furthermore, the related compound 3-Iodo-4-nitrophenol is utilized as an intermediate in the development of anti-inflammatory and analgesic drugs.[4]

The strategic positioning of the functional groups on this compound allows for selective transformations, making it an attractive starting material for the synthesis of compound libraries for drug screening and for the preparation of analogues of existing drugs to explore structure-activity relationships (SAR).

Key Synthetic Transformations and Applications

The chemical reactivity of this compound can be harnessed through several key reactions:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 2-amino-3-iodophenol. This transformation is crucial as the resulting aminophenol core is a key pharmacophore in many pharmaceuticals, including analgesics and antipyretics. The amino group can be further functionalized through acylation, alkylation, or diazotization reactions to introduce additional diversity.

  • Suzuki-Miyaura Cross-Coupling: The iodine atom provides a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6][7][8][9] This allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups at this position. This is a powerful tool for building molecular complexity and accessing a wide range of biphenyl and related structures, which are prevalent in modern pharmaceuticals.

  • Williamson Ether Synthesis: The phenolic hydroxyl group can be alkylated or arylated via reactions like the Williamson ether synthesis.[10][11][12] This allows for the introduction of various ether linkages, which can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as solubility, lipophilicity, and metabolic stability.

The combination of these transformations provides a modular approach to synthesizing a diverse array of compounds with potential biological activity.

Experimental Protocols

The following are detailed, representative protocols for the key transformations of this compound.

1. Synthesis of 2-Amino-3-iodophenol (Nitro Group Reduction)

This protocol describes the reduction of the nitro group of this compound to an amine using tin(II) chloride.

Table 1: Reagents and Materials for Nitro Group Reduction

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound265.012.65 g10
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6311.28 g50
Concentrated Hydrochloric Acid (HCl)36.4620 mL-
Ethanol (EtOH)46.0750 mL-
Sodium hydroxide (NaOH) solution (5 M)40.00As needed-
Ethyl acetate (EtOAc)88.11100 mL-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.65 g, 10 mmol) in ethanol (50 mL).

  • To this solution, add concentrated hydrochloric acid (20 mL) dropwise with stirring.

  • Add tin(II) chloride dihydrate (11.28 g, 50 mmol) portion-wise to the reaction mixture. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extract the aqueous mixture with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 2-amino-3-iodophenol can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 70-85%

2. Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid to synthesize 3-phenyl-2-nitrophenol.

Table 2: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound265.01265 mg1.0
Phenylboronic acid121.93146 mg1.2
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05
Potassium carbonate (K₂CO₃)138.21415 mg3.0
1,4-Dioxane88.1110 mL-
Water18.022 mL-
Ethyl acetate (EtOAc)88.1150 mL-
Saturated ammonium chloride solution-20 mL-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a 50 mL Schlenk flask, add this compound (265 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with saturated ammonium chloride solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: 65-80%

3. Williamson Ether Synthesis with this compound

This protocol describes the O-alkylation of this compound with benzyl bromide to form 1-(benzyloxy)-3-iodo-2-nitrobenzene.

Table 3: Reagents and Materials for Williamson Ether Synthesis

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound265.01265 mg1.0
Benzyl bromide171.040.14 mL (1.2 mmol)1.2
Potassium carbonate (K₂CO₃)138.21276 mg2.0
Acetone58.0820 mL-
Dichloromethane (DCM)84.9350 mL-
Water18.0220 mL-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (265 mg, 1.0 mmol) in acetone (20 mL).

  • Add potassium carbonate (276 mg, 2.0 mmol) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (0.14 mL, 1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to reflux (approximately 60 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: 80-95%

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described.

G A This compound B 2-Amino-3-iodophenol A->B  Reduction (e.g., SnCl2, HCl) C Further Functionalization (Acylation, Alkylation, etc.) B->C D Pharmaceutical Intermediates / APIs C->D G cluster_0 A This compound C 3-Aryl-2-nitrophenol A->C  Suzuki-Miyaura Coupling (Pd Catalyst, Base) B R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) B->C  Suzuki-Miyaura Coupling (Pd Catalyst, Base) D Pharmaceutical Scaffolds C->D G cluster_0 A This compound C O-Substituted-3-iodo-2-nitrophenol A->C  Williamson Ether Synthesis (Base, Solvent) B R-X (Alkyl/Aryl Halide) B->C  Williamson Ether Synthesis (Base, Solvent) D Bioactive Ethers C->D

References

Application Notes and Protocols: 3-Iodo-2-nitrophenol as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-iodo-2-nitrophenol as a strategic precursor for the synthesis of a variety of heterocyclic compounds. This readily available starting material offers a convenient entry point to nitro-substituted benzofurans, indoles, and carbazoles, which are important scaffolds in medicinal chemistry and materials science. The presence of the ortho-iodo and nitro functionalities allows for a range of selective transformations, primarily through palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization.

Synthesis of 7-Nitrobenzofurans via Sonogashira Coupling and Cyclization

The synthesis of 7-nitrobenzofurans from this compound can be efficiently achieved through a two-step sequence involving an initial Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynyl-3-nitrophenol intermediate. The Sonogashira reaction, a robust palladium- and copper-catalyzed cross-coupling method, allows for the introduction of a variety of substituted alkyne moieties. The subsequent cyclization can be promoted by a base, leading to the formation of the benzofuran ring.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous solvent, followed by triethylamine (2.0-3.0 eq).

  • To the stirred solution, add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Heat the reaction mixture to a temperature between room temperature and 80 °C, and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(alkynyl)-3-nitrophenol.

Experimental Protocol: Intramolecular Cyclization to 7-Nitrobenzofuran

This protocol outlines the base-mediated intramolecular cyclization of the 2-(alkynyl)-3-nitrophenol intermediate.

Materials:

  • 2-(Alkynyl)-3-nitrophenol

  • Base (e.g., potassium tert-butoxide, sodium hydride, or cesium carbonate)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • Dissolve the 2-(alkynyl)-3-nitrophenol (1.0 eq) in the anhydrous solvent in a round-bottom flask.

  • Add the base (1.1-2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the 7-nitrobenzofuran derivative.

Quantitative Data: Representative Yields for Sonogashira Coupling and Cyclization of Related o-Iodophenols
EntryAlkyneCatalyst SystemBase (Coupling)Solvent (Coupling)Temp. (Coupling)Base (Cyclization)Solvent (Cyclization)Overall Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF60 °CK₂CO₃DMF75-85
21-HexynePd(PPh₃)₄/CuIEt₃NTHFRTNaHTHF70-80
3TrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIi-Pr₂NEtDioxane80 °CCs₂CO₃Acetonitrile80-90
4Propiolic acid ethyl esterPdCl₂(PPh₃)₂/CuIEt₃NAcetonitrile50 °CDBUCH₂Cl₂65-75

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Sonogashira_Cyclization start This compound reagents1 Terminal Alkyne Pd Catalyst, CuI, Base intermediate 2-(Alkynyl)-3-nitrophenol reagents1->intermediate C-C bond formation reagents2 Base product 7-Nitrobenzofuran reagents2->product C-O bond formation

Caption: Workflow for the synthesis of 7-nitrobenzofurans.

Synthesis of 7-Nitroindoles via Suzuki Coupling and Reductive Cyclization

The synthesis of 7-nitroindoles from this compound can be approached by first introducing a vinyl group at the 3-position via a Suzuki coupling reaction. The resulting o-nitrostyrene derivative can then undergo a reductive cyclization, such as the Cadogan-Sundberg reaction, to form the indole ring.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general method for the Suzuki coupling of this compound with a vinylboronic acid or ester.

Materials:

  • This compound

  • Vinylboronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the vinylboronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the solvent system to the mixture.

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.01-0.05 eq) and degas for another 5 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the o-nitrostyrene derivative.

Experimental Protocol: Cadogan-Sundberg Reductive Cyclization

This protocol describes the reductive cyclization of the o-nitrostyrene derivative to the corresponding 7-nitroindole using a phosphite reagent.[1][2][3]

Materials:

  • o-Nitrostyrene derivative

  • Triethyl phosphite (P(OEt)₃)

Procedure:

  • Place the o-nitrostyrene derivative (1.0 eq) in a round-bottom flask.

  • Add an excess of triethyl phosphite (3.0-5.0 eq).

  • Heat the reaction mixture to 120-160 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC. The reaction may take several hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl phosphite under high vacuum.

  • Purify the residue by column chromatography on silica gel to afford the 7-nitroindole.

Quantitative Data: Representative Yields for Suzuki Coupling of Related o-Iodophenols
EntryBoronic Acid/EsterCatalystBaseSolventTemp.Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90 °C85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100 °C80-90
32-Thiopheneboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100 °C88-98
4Vinylboronic acid pinacol esterPd(PPh₃)₄Na₂CO₃DMF/H₂O90 °C75-85

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Suzuki_Cadogan start This compound reagents1 Vinylboronic Acid Pd Catalyst, Base intermediate o-Nitrostyrene Derivative reagents1->intermediate C-C bond formation reagents2 P(OEt)₃, Heat product 7-Nitroindole reagents2->product Reductive Cyclization

Caption: Synthetic pathway to 7-nitroindoles.

Synthesis of 1-Nitrocarbazoles via Buchwald-Hartwig Amination and Cyclization

The synthesis of 1-nitrocarbazoles can be envisioned through an initial Buchwald-Hartwig amination of this compound with an appropriate aniline, followed by an intramolecular cyclization. This strategy allows for the construction of the carbazole core with a nitro group at the 1-position.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Aniline derivative

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 eq), the aniline derivative (1.1-1.5 eq), and the base (1.5-2.5 eq).

  • Transfer the catalyst solution to the substrate mixture via cannula.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-amino-3'-nitrodiphenyl ether derivative.

Experimental Protocol: Intramolecular Cyclization to 1-Nitrocarbazole

The cyclization of the 2-amino-3'-nitrodiphenyl ether intermediate can be achieved through various methods, including a Cadogan-type reductive cyclization or a palladium-catalyzed intramolecular C-H arylation. A common method is the Ullmann condensation.[4][5]

Materials:

  • 2-Amino-3'-nitrodiphenyl ether derivative

  • Copper catalyst (e.g., CuI, Cu₂O, or Cu powder)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • High-boiling solvent (e.g., DMF, NMP, or nitrobenzene)

Procedure:

  • In a reaction vessel, combine the 2-amino-3'-nitrodiphenyl ether derivative (1.0 eq), the copper catalyst (0.1-1.0 eq), and the base (2.0-3.0 eq).

  • Add the high-boiling solvent.

  • Heat the reaction mixture to a high temperature (150-210 °C) under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the 1-nitrocarbazole.

Quantitative Data: Representative Yields for Buchwald-Hartwig Amination of Related Aryl Iodides
EntryAmineCatalyst/LigandBaseSolventTemp.Yield (%)
1AnilinePd₂(dba)₃/XPhosNaOt-BuToluene100 °C80-95
24-MethoxyanilinePd(OAc)₂/SPhosK₃PO₄Dioxane110 °C75-90
32-MethylanilinePd₂(dba)₃/BINAPCs₂CO₃Toluene100 °C70-85
4MorpholinePd(OAc)₂/DavePhosNaOt-BuDioxane90 °C85-98

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Buchwald_Ullmann start This compound reagents1 Aniline Derivative Pd Catalyst, Ligand, Base intermediate 2-Amino-3'-nitrodiphenyl ether reagents1->intermediate C-N bond formation reagents2 Cu Catalyst, Base, Heat product 1-Nitrocarbazole reagents2->product Intramolecular C-N bond formation

Caption: Route to 1-nitrocarbazoles.

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. It is essential to consult the primary literature and perform small-scale test reactions to determine the optimal conditions for each specific transformation. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Synthesis of 2-Amino-3-iodophenol from 3-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic routes for the preparation of 2-amino-3-iodophenol from 3-iodo-2-nitrophenol. The protocols outlined below are based on established methods for the selective reduction of aromatic nitro compounds, with special consideration for the preservation of the iodine substituent.

The reduction of the nitro group in this compound is a critical transformation. The primary challenge in this synthesis is to achieve high chemoselectivity, reducing the nitro group to an amine while preventing the hydrodehalogenation of the iodine atom. The presence of both a phenol and an iodo group on the aromatic ring necessitates the careful selection of a reducing agent and reaction conditions. Several reliable methods are available, with the most common and effective approaches being metal-acid reductions and catalytic hydrogenation with specifically chosen catalysts.[1][2][3]

This document details three distinct protocols for this conversion, each with its own set of advantages in terms of yield, reaction time, and operational simplicity. A comparative summary of these methods is provided for ease of selection based on laboratory capabilities and desired outcomes.

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative parameters for the described synthetic protocols for the conversion of this compound to 2-amino-3-iodophenol.

Parameter Method 1: Tin(II) Chloride Reduction Method 2: Iron Powder Reduction Method 3: Catalytic Hydrogenation
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)Iron powder (Fe)Hydrogen gas (H₂)
Catalyst NoneNoneRaney Nickel or Sulfided Platinum on Carbon (Pt/C)
Solvent Ethanol or Ethyl AcetateEthanol/Water, Acetic AcidMethanol or Ethanol
Reaction Temperature 60-78 °C70-80 °CRoom Temperature to 40 °C
Reaction Time 2-4 hours3-6 hours2-5 hours
Typical Yield >90%85-95%>90%
Key Advantage High chemoselectivity, mild conditionsCost-effective, robust, good for halogenated compoundsClean reaction, high yield, easy product isolation
Consideration Stoichiometric tin wasteHeterogeneous reaction, requires filtration of iron saltsPotential for dehalogenation with improper catalyst choice[1][3]

Experimental Protocols

Method 1: Reduction with Tin(II) Chloride

This method is a classic and highly reliable procedure for the selective reduction of nitro groups in the presence of halogens.[1][2] Tin(II) chloride is a mild reducing agent that generally does not affect aryl halides.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (4-5 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid (a few drops to initiate, then adjust as needed) with stirring.

  • Heat the reaction mixture to reflux (for ethanol) or a gentle heat (for ethyl acetate) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting mixture is then extracted with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-amino-3-iodophenol.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Method 2: Reduction with Iron Powder in Acidic Medium

The use of iron powder in an acidic medium is a cost-effective and environmentally benign method for nitro group reduction.[3] This method is well-suited for substrates containing halogens.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl) or Acetic Acid

  • Ethanol/Water mixture

  • Celite or filter aid

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add this compound (1 equivalent) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 equivalents) and ammonium chloride (1 equivalent) or a catalytic amount of acetic acid.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC. The reaction is generally complete in 3-6 hours.

  • Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron and iron salts.

  • Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The remaining aqueous solution can be extracted with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified as needed.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[4] To avoid dehalogenation of the iodine atom, it is crucial to use a catalyst other than palladium on carbon (Pd/C). Raney Nickel or sulfided platinum on carbon are recommended alternatives.[1][3]

Materials:

  • This compound

  • Raney Nickel (slurry in water) or Sulfided Platinum on Carbon (Pt/C, sulfided)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source

  • Parr shaker or a similar hydrogenation apparatus

  • Filter agent (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol.

  • Carefully add the Raney Nickel slurry (typically 5-10% by weight of the substrate) or sulfided Pt/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to a hydrogen source.

  • Purge the apparatus with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen (typically 50 psi, but can be adjusted) and begin vigorous agitation at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is usually complete within 2-5 hours.

  • Once the hydrogen uptake ceases, depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the 2-amino-3-iodophenol product.

Visualized Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 2-amino-3-iodophenol from this compound.

Synthesis_Workflow Start Start: this compound Reaction Reduction Reaction (Select Method 1, 2, or 3) Start->Reaction Workup Reaction Work-up (Neutralization/Filtration) Reaction->Workup Extraction Product Extraction (with Organic Solvent) Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification End Final Product: 2-Amino-3-iodophenol Purification->End

References

Application Notes and Protocols: The Role of 3-Iodo-2-nitrophenol in the Synthesis of Novel Benzoxazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Tyrosinase, a copper-containing enzyme, plays a crucial role in melanin biosynthesis and is a key target for inhibitors aimed at treating hyperpigmentation disorders and for use in cosmetics. Phenolic compounds are a well-established class of tyrosinase inhibitors due to their ability to chelate the copper ions in the enzyme's active site.

3-Iodo-2-nitrophenol is a versatile starting material for the synthesis of novel enzyme inhibitors. Its three functional groups—hydroxyl, nitro, and iodo—offer multiple points for chemical modification, allowing for the creation of a diverse library of compounds. The ortho-relationship of the hydroxyl and nitro groups is particularly advantageous, as the nitro group can be readily reduced to an amine, forming an o-aminophenol. This intermediate is a key precursor for the synthesis of benzoxazoles, a heterocyclic scaffold known for a wide range of biological activities, including enzyme inhibition. The presence of the iodo group provides a handle for further diversification through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize inhibitory activity.

This application note outlines a proposed synthetic pathway for the development of novel benzoxazole-based tyrosinase inhibitors starting from this compound. It includes detailed experimental protocols and hypothetical inhibitory data to illustrate the potential of this approach.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process to generate a library of 4-aryl-2-substituted-benzoxazol-5-ol derivatives. The initial steps focus on creating the benzoxazole core, followed by a diversification step utilizing the iodo group.

G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Benzoxazole Formation cluster_2 Step 3: Suzuki Coupling This compound This compound 2-Amino-3-iodophenol 2-Amino-3-iodophenol This compound->2-Amino-3-iodophenol SnCl2·2H2O, HCl, EtOH Benzoxazole_Intermediate 4-Iodo-2-substituted-benzoxazol-5-ol 2-Amino-3-iodophenol->Benzoxazole_Intermediate Carboxylic_Acid R-COOH Carboxylic_Acid->Benzoxazole_Intermediate PPA, 180°C Final_Product 4-Aryl-2-substituted-benzoxazol-5-ol Benzoxazole_Intermediate->Final_Product Boronic_Acid Ar-B(OH)2 Boronic_Acid->Final_Product Pd(PPh3)4, K2CO3, Dioxane/H2O

Caption: Synthetic workflow for the preparation of benzoxazole-based inhibitors.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-iodophenol

  • To a solution of this compound (1.0 g, 3.77 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.25 g, 18.85 mmol).

  • Cool the mixture in an ice bath and add concentrated hydrochloric acid (5 mL) dropwise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into ice-water (50 mL) and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford 2-amino-3-iodophenol as a solid.

Step 2: Synthesis of 4-Iodo-2-substituted-benzoxazol-5-ol

  • In a 50 mL round-bottom flask, combine 2-amino-3-iodophenol (0.5 g, 2.13 mmol) and the desired carboxylic acid (e.g., benzoic acid for a 2-phenyl derivative, 2.34 mmol).

  • Add polyphosphoric acid (PPA) (5 g) to the mixture.

  • Heat the reaction mixture to 180°C and stir for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Neutralize the mixture with a 10% sodium hydroxide solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 4-iodo-2-substituted-benzoxazol-5-ol.

Step 3: Synthesis of 4-Aryl-2-substituted-benzoxazol-5-ol

  • To a degassed mixture of dioxane and water (4:1, 10 mL), add the 4-iodo-2-substituted-benzoxazol-5-ol (0.2 g, approx. 0.6 mmol), the desired arylboronic acid (e.g., phenylboronic acid, 0.72 mmol), and potassium carbonate (0.25 g, 1.8 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.035 g, 0.03 mmol) to the mixture.

  • Heat the reaction mixture at 90°C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, gradient) to yield the final 4-aryl-2-substituted-benzoxazol-5-ol.

Data Presentation

The following table presents hypothetical inhibitory data for a series of synthesized compounds against mushroom tyrosinase. This data is for illustrative purposes to demonstrate the potential of this chemical series.

Compound IDR Group (at C2)Ar Group (at C4)IC₅₀ (µM) vs. Tyrosinase*
BZ-1 MethylIodo15.2
BZ-2 PhenylIodo9.8
BZ-3 MethylPhenyl5.4
BZ-4 PhenylPhenyl2.1
BZ-5 Phenyl4-Methoxyphenyl1.5
Kojic Acid (Reference)(Reference)18.5

*Hypothetical data based on known tyrosinase inhibitors for illustrative purposes.

Proposed Mechanism of Tyrosinase Inhibition

The synthesized benzoxazole derivatives, retaining the phenolic hydroxyl group, are proposed to inhibit tyrosinase through chelation of the two copper ions in the enzyme's active site. This interaction prevents the natural substrate, L-tyrosine, from binding and being oxidized.

G Active_Site Tyrosinase Active Site Copper_Ions Cu2+ ... Cu2+ Active_Site->Copper_Ions Chelation Chelation Copper_Ions->Chelation Inhibitor Benzoxazol-5-ol Inhibitor Phenolic_OH Phenolic -OH Inhibitor->Phenolic_OH Phenolic_OH->Chelation Chelation->Active_Site Inhibition of Substrate Binding

Caption: Proposed mechanism of tyrosinase inhibition by benzoxazol-5-ol derivatives.

This compound serves as a highly valuable and versatile starting material for the synthesis of novel benzoxazole-based enzyme inhibitors. The synthetic route presented here allows for the generation of a diverse library of compounds through modification at both the 2- and 4-positions of the benzoxazole scaffold. This flexibility is crucial for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of tyrosinase inhibitors. The protocols provided are based on well-established and robust chemical transformations, making this approach accessible to synthetic and medicinal chemists. Further investigation into this class of compounds could lead to the discovery of potent new agents for the treatment of hyperpigmentation and other melanin-related disorders.

Monitoring Reactions of 3-Iodo-2-nitrophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving 3-Iodo-2-nitrophenol. The following methods are covered: Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC). These techniques are essential for tracking reaction progress, determining reaction kinetics, and assessing product purity.

Introduction to Reaction Monitoring

Effective reaction monitoring is crucial in chemical synthesis and process development. It provides real-time or near-real-time information on the conversion of reactants to products, the formation of intermediates, and the presence of byproducts. For a substituted aromatic compound like this compound, which serves as a versatile building block in organic synthesis, precise monitoring of its reactions, such as Suzuki couplings or Williamson ether syntheses, is key to optimizing reaction conditions and maximizing yields.

Monitoring by UV-Vis Spectroscopy

UV-Vis spectroscopy is a non-destructive technique that can be used for real-time, in-situ monitoring of reactions involving chromophoric compounds like this compound and its derivatives. The presence of the nitro and iodo groups on the phenol ring gives rise to characteristic electronic transitions that can be monitored as the reaction proceeds.

Application Note:

The progress of a reaction involving this compound can be monitored by observing the change in absorbance at a specific wavelength corresponding to either the reactant or the product. For instance, in a reaction where the conjugation of the aromatic system is altered, a significant shift in the maximum absorbance wavelength (λmax) is expected. By creating a calibration curve of absorbance versus concentration for the starting material and/or the product, the concentration changes during the reaction can be quantified.

Experimental Protocol: Kinetic Analysis of a Reaction

  • Determine λmax:

    • Prepare a dilute solution of this compound in the reaction solvent.

    • Scan the UV-Vis spectrum from 200-800 nm to determine the λmax. Based on structurally similar compounds like 3-nitrophenol, a λmax around 275 nm and a shoulder extending into the visible region can be expected[1].

    • Similarly, determine the λmax of the expected product if available. Choose a monitoring wavelength where the absorbance change between reactant and product is maximal.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound in the reaction solvent.

    • Measure the absorbance of each standard at the chosen monitoring wavelength.

    • Plot absorbance versus concentration to generate a calibration curve and determine the molar extinction coefficient (ε) from the slope (Beer-Lambert Law: A = εbc).

  • Reaction Monitoring:

    • Set up the reaction in a cuvette or a reaction vessel coupled to a fiber-optic UV-Vis spectrometer.

    • Initiate the reaction and immediately start recording the absorbance at the monitoring wavelength at regular time intervals.

    • Continue data collection until the reaction is complete (i.e., the absorbance stabilizes).

  • Data Analysis:

    • Convert the absorbance data to concentration using the previously generated calibration curve.

    • Plot concentration versus time to obtain the reaction profile.

    • From this plot, the reaction rate and order can be determined.

Quantitative Data (Illustrative)

Compoundλmax (nm) (Estimated)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) (Estimated)
This compound~275, ~340~4,000, ~2,500
Aromatic Product (e.g., biaryl)Varies (e.g., 280-350)Varies

Note: The above spectroscopic data are estimates based on similar compounds. It is recommended to determine these values experimentally for the specific reaction system.

Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, providing detailed information on the consumption of starting materials, the formation of products, and the presence of any impurities.

Application Note:

A reversed-phase HPLC method is suitable for monitoring reactions of this compound. A C18 column can effectively separate the relatively nonpolar starting material from more polar or nonpolar products based on their hydrophobicity. UV detection is ideal due to the chromophoric nature of the analyte and its derivatives. By injecting aliquots of the reaction mixture at different time points, the progress of the reaction can be accurately quantified.

Experimental Protocol: Reaction Progress Analysis

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is often a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where both the reactant and product absorb, for instance, 254 nm or the λmax of the compounds.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the prepared sample onto the HPLC system.

    • Record the chromatogram.

    • Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of authentic standards.

  • Quantification:

    • Generate a calibration curve for the starting material and the product by injecting standard solutions of known concentrations.

    • Plot peak area versus concentration.

    • Use the calibration curves to determine the concentration of the reactant and product in each aliquot.

    • Plot the concentrations of the reactant and product as a function of time to monitor the reaction progress.

Quantitative Data (Illustrative)

CompoundRetention Time (min) (Typical)
This compound8-12
Suzuki Coupling Product10-15
Williamson Ether Product9-13

Note: Retention times are highly dependent on the specific HPLC conditions (column, mobile phase, gradient, etc.) and should be determined experimentally.

Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective method for qualitatively monitoring the progress of a reaction. It allows for the simultaneous analysis of the starting material, the reaction mixture, and the product on a single plate.

Application Note:

TLC is an excellent tool for quickly assessing the status of a reaction involving this compound. By spotting the reaction mixture alongside the starting material, one can visually track the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The relative polarities of the compounds determine their mobility on the TLC plate.

Experimental Protocol: Qualitative Reaction Monitoring

  • TLC Plate and Solvent System:

    • Plate: Silica gel 60 F254 plates.

    • Eluent: A mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is commonly used. The optimal ratio should be determined experimentally to achieve good separation (Rf values between 0.2 and 0.8). A starting point could be a 4:1 or 3:1 mixture of hexanes:ethyl acetate.

  • Spotting:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

    • On the origin line, apply small spots of:

      • The starting material (this compound) dissolved in a suitable solvent.

      • The reaction mixture (co-spot with the starting material).

      • The reaction mixture alone.

  • Development:

    • Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the eluent level is below the origin line.

    • Cover the chamber and allow the eluent to ascend the plate by capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Dry the TLC plate.

    • Visualize the spots under a UV lamp (254 nm), as the aromatic rings will absorb UV light. Circle the spots with a pencil.

    • Further visualization can be achieved by placing the plate in an iodine chamber.

  • Analysis:

    • Compare the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Quantitative Data (Illustrative)

CompoundRf Value (4:1 Hexanes:Ethyl Acetate) (Typical)
This compound0.4 - 0.6
More Polar Product< 0.4
Less Polar Product> 0.6

Note: Rf values are dependent on the exact TLC conditions and should be used for comparative purposes.

Diagrams and Workflows

Logical Workflow for Reaction Monitoring

Reaction_Monitoring_Workflow cluster_analytical Analytical Methods start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench prep Sample Preparation (Dilution, Filtration) quench->prep analysis Analytical Technique prep->analysis data Data Acquisition analysis->data uv_vis UV-Vis hplc HPLC tlc TLC interpretation Data Interpretation (Concentration vs. Time) data->interpretation decision Decision Point: Reaction Complete? interpretation->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->sampling

Caption: A general workflow for monitoring a chemical reaction using various analytical techniques.

Suzuki_Coupling reactant This compound oxidative_addition Oxidative Addition reactant->oxidative_addition boronic_acid Ar-B(OH)2 transmetalation Transmetalation boronic_acid->transmetalation pd0 Pd(0)Ln pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)(I)Ln oxidative_addition->pd_intermediate1 pd_intermediate1->transmetalation base Base (e.g., K2CO3) base->transmetalation pd_intermediate2 Ar-Pd(II)-Ar'Ln transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 3-Aryl-2-nitrophenol reductive_elimination->product

Caption: An experimental workflow for monitoring a Williamson ether synthesis reaction.

References

Application Notes and Protocols for the Scale-Up Synthesis of Substituted Benzofurans from 3-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of substituted benzofurans, valuable scaffolds in medicinal chemistry, starting from the readily available 3-Iodo-2-nitrophenol. The described two-step synthetic route involves a Sonogashira coupling followed by a reductive cyclization. This document outlines detailed experimental protocols, quantitative data for reaction optimization, and critical safety considerations for scaling up the synthesis.

Synthetic Strategy Overview

The synthesis proceeds via a two-step sequence:

  • Palladium-Copper Co-catalyzed Sonogashira Coupling: this compound is coupled with a terminal alkyne to form a 2-alkynyl-6-nitrophenol intermediate.

  • Reductive Cyclization: The intermediate undergoes reduction of the nitro group and subsequent intramolecular cyclization to yield the desired substituted benzofuran.

G start This compound intermediate 2-Alkynyl-6-nitrophenol start->intermediate Sonogashira Coupling (Pd/Cu catalysis, Base) product Substituted Benzofuran intermediate->product Reductive Cyclization (e.g., Catalytic Hydrogenation) G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Reductive Cyclization a Prepare reaction vessel (inert atmosphere) b Add this compound, Pd(PPh₃)₂Cl₂, CuI a->b c Add solvent (THF) and base (TEA) b->c d Add terminal alkyne solution dropwise c->d e Stir at RT, monitor by TLC d->e f Work-up: - Concentrate - Extract with EtOAc - Wash with aq. NH₄Cl - Dry and concentrate e->f g Dissolve crude intermediate in EtOH f->g Crude 2-alkynyl-6-nitrophenol h Add Pd/C catalyst (inert atmosphere) g->h i Evacuate and backfill with H₂ h->i j Stir under H₂ atmosphere, monitor reaction i->j k Purge with inert gas j->k l Work-up: - Filter through Celite® - Concentrate filtrate - Purify product k->l

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Iodo-2-nitrophenol. Our aim is to help you improve reaction yields and product purity by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Direct Electrophilic Iodination of 2-Nitrophenol: This method involves the direct introduction of an iodine atom onto the aromatic ring of 2-nitrophenol using an electrophilic iodine source.

  • Sandmeyer Reaction of 2-Amino-3-iodophenol: This route involves the diazotization of a 2-amino-3-iodophenol precursor, followed by the displacement of the diazonium group with a hydroxyl group. A variation of this could also involve the diazotization of 3-iodo-2-aminophenol and subsequent hydrolysis.

Q2: I am getting a low yield in the direct iodination of 2-nitrophenol. What are the likely reasons?

A2: Low yields in the direct iodination of 2-nitrophenol are often attributed to a lack of regioselectivity and the formation of multiple byproducts. The hydroxyl (-OH) and nitro (-NO₂) groups on the 2-nitrophenol ring have competing directing effects for electrophilic substitution. The hydroxyl group is an ortho-, para-director, while the nitro group is a meta-director. This can lead to a mixture of mono-iodinated isomers, as well as di- and tri-iodinated products.[1]

Q3: How can I improve the regioselectivity of the direct iodination of 2-nitrophenol?

A3: Improving regioselectivity can be challenging. However, the choice of iodinating agent and reaction conditions can influence the outcome. Using a less reactive iodinating agent and controlling the temperature may favor the formation of the desired isomer. It is also crucial to control the stoichiometry of the reactants to minimize poly-iodination.[2]

Q4: What are the common side products I should expect in the synthesis of this compound?

A4: In the direct iodination route , common side products include other mono-iodinated isomers of 2-nitrophenol (e.g., 5-Iodo-2-nitrophenol) and poly-iodinated species such as di-iodo-2-nitrophenols. In the Sandmeyer reaction route , potential side products can arise from incomplete diazotization, premature decomposition of the diazonium salt leading to phenol formation, or coupling reactions of the diazonium salt.

Q5: What are the recommended purification methods for this compound?

A5: The primary purification method for this compound is recrystallization.[3][4][5][6] The choice of solvent is critical and should be determined based on the solubility of the product and impurities. Common solvent systems for recrystallization of phenolic compounds include ethanol/water or toluene. Column chromatography can also be employed to separate isomeric impurities.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Direct Iodination: Poor regioselectivity, formation of poly-iodinated byproducts, incomplete reaction.Optimize reaction conditions (temperature, reaction time). Use a milder iodinating agent. Carefully control the stoichiometry of the iodinating agent.
Sandmeyer Reaction: Incomplete diazotization, decomposition of the diazonium salt, inefficient displacement of the diazonium group.Ensure the diazotization reaction is carried out at low temperatures (0-5 °C). Use a suitable copper catalyst to facilitate the displacement.[7]
Formation of Multiple Products (Isomers) Direct Iodination: Competing directing effects of the hydroxyl and nitro groups.Consider using a protecting group strategy for the hydroxyl group to influence the regioselectivity. Alternatively, the Sandmeyer route starting from a pre-functionalized precursor offers better regiocontrol.
Formation of Dark, Tarry Byproducts Oxidation of the phenol ring by the iodinating reagent or acidic conditions.Perform the reaction at lower temperatures. Use a less harsh iodinating agent. Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation.
Product is Difficult to Purify Presence of closely related isomers or byproducts with similar physical properties.Employ fractional recrystallization with different solvent systems. Utilize column chromatography with a suitable eluent system for separation.[4]
Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents.Monitor the reaction progress using TLC or HPLC. Increase the reaction time or temperature as needed, while being mindful of potential side reactions. Ensure the purity and reactivity of your starting materials and reagents.

Experimental Protocols

Protocol 1: Proposed Direct Iodination of 2-Nitrophenol

Disclaimer: This is a proposed protocol based on general methods for the iodination of phenols and requires optimization for the specific substrate.

Materials:

  • 2-Nitrophenol

  • Iodine monochloride (ICl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated aqueous)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or Toluene for recrystallization

Procedure:

  • Dissolve 2-nitrophenol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (1 equivalent) in dichloromethane dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine monochloride.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).

Protocol 2: Proposed Sandmeyer Reaction from 2-Amino-3-iodophenol

Disclaimer: This is a proposed protocol based on general Sandmeyer reaction procedures and requires optimization. The starting material, 2-amino-3-iodophenol, would need to be synthesized separately.

Materials:

  • 2-Amino-3-iodophenol

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI) (if starting from 2-amino-3-nitrophenol to form the iodide in situ)

  • Copper(I) iodide (CuI) (catalyst)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Diazotization:

    • Suspend 2-amino-3-iodophenol (1 equivalent) in a mixture of water and concentrated hydrochloric acid in a beaker.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.[8]

    • Slowly add a cold aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.[8]

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Hydrolysis (Sandmeyer-type reaction):

    • In a separate flask, prepare a solution of copper(I) iodide (catalytic amount) in a minimal amount of concentrated sulfuric acid and dilute with water.

    • Slowly add the cold diazonium salt solution to the copper catalyst solution with stirring.

    • Gently warm the reaction mixture to room temperature and then to 40-50 °C to facilitate the evolution of nitrogen gas and the formation of the phenol.

    • Monitor the completion of the reaction (cessation of gas evolution).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureDirect Iodination of 2-NitrophenolSandmeyer Reaction of 2-Amino-3-iodophenol
Starting Material 2-Nitrophenol2-Amino-3-iodophenol
Key Reagents Electrophilic iodine source (e.g., ICl, I₂/oxidant)NaNO₂, HCl, H₂O
Number of Steps One stepMultiple steps (including synthesis of precursor)
Regioselectivity Potentially low, mixture of isomersHigh, determined by precursor structure
Typical Yield Variable, requires optimizationGenerally moderate to good, dependent on diazonium salt stability
Key Challenges Controlling regioselectivity, preventing poly-iodination, potential for tar formation.Synthesis and stability of the amino-iodophenol precursor, stability of the diazonium salt.

Visualizations

Synthesis_Workflow cluster_direct Direct Iodination Route cluster_sandmeyer Sandmeyer Route 2-Nitrophenol 2-Nitrophenol Direct_Iodination Direct Iodination (e.g., ICl, CH2Cl2) 2-Nitrophenol->Direct_Iodination Step 1 Crude_Product_1 Crude Product (Mixture of isomers, byproducts) Direct_Iodination->Crude_Product_1 Purification_1 Purification (Recrystallization, Column Chromatography) Crude_Product_1->Purification_1 Final_Product_1 This compound Purification_1->Final_Product_1 Precursor 2-Amino-3-iodophenol Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Precursor->Diazotization Step 1 Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Hydrolysis Hydrolysis (H2O, heat) Diazonium_Salt->Hydrolysis Step 2 Crude_Product_2 Crude Product Hydrolysis->Crude_Product_2 Purification_2 Purification (Recrystallization) Crude_Product_2->Purification_2 Final_Product_2 This compound Purification_2->Final_Product_2

Caption: Synthetic routes to this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Poor_Regioselectivity Poor Regioselectivity (Direct Iodination) Low_Yield->Poor_Regioselectivity Side_Reactions Side Reactions (Poly-iodination, Tarring) Low_Yield->Side_Reactions Decomposition Diazonium Salt Decomposition (Sandmeyer) Low_Yield->Decomposition Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Poor_Regioselectivity->Optimize_Conditions Change_Route Consider Alternative Route (e.g., Sandmeyer) Poor_Regioselectivity->Change_Route Side_Reactions->Optimize_Conditions Control_Temp Strict Temperature Control (0-5 °C for Diazotization) Decomposition->Control_Temp Incomplete_Reaction->Optimize_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, HPLC) Incomplete_Reaction->Monitor_Reaction

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Nitration of 3-Iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers conducting the nitration of 3-iodophenol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of 3-iodophenol?

The nitration of 3-iodophenol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the iodo (-I) group is a deactivating ortho-, para-director. The powerful activating and directing effect of the hydroxyl group dominates the reaction's regioselectivity. Therefore, the nitro group (NO₂) is primarily directed to the positions ortho and para relative to the -OH group.

The main products are the following isomers:

  • 3-Iodo-2-nitrophenol (ortho to -OH)

  • 3-Iodo-4-nitrophenol (para to -OH)

  • 3-Iodo-6-nitrophenol (ortho to -OH)

The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and the specific nitrating agent used.[1][2]

Q2: What are the most common side products to expect during the nitration of 3-iodophenol?

Several side products can form, complicating the purification process. These include:

  • Dinitrated Products: If the reaction conditions are too harsh (e.g., excess nitrating agent, high temperature), dinitration can occur, leading to products like 2,6-diiodo-3-nitrophenol.[3]

  • Oxidation Products: Nitric acid is a strong oxidizing agent. It can oxidize the phenol to form colored impurities, such as benzoquinone derivatives, which may result in a dark-colored reaction mixture.[4]

  • Tarry Polymers: Phenols are susceptible to polymerization under strongly acidic and oxidative conditions, leading to the formation of intractable tars.[5] This is often exacerbated by higher temperatures.

  • Ipso Substitution Products: In some cases, the iodine atom can be replaced by a nitro group (ipso nitration), although this is generally less common for iodo-substituted phenols compared to other halogens under standard nitrating conditions.[6]

Q3: How can the different isomers of nitrated 3-iodophenol be separated?

Separating the ortho and para isomers is a common challenge. The most effective method is typically column chromatography .[7] The separation relies on the difference in polarity between the isomers.[7]

  • The ortho-nitrophenol isomers (this compound and 3-iodo-6-nitrophenol) can form intramolecular hydrogen bonds, which reduces their polarity. They will therefore elute faster from the column.

  • The para-nitrophenol isomer (3-iodo-4-nitrophenol) engages in intermolecular hydrogen bonding, making it more polar. It will adsorb more strongly to the stationary phase (e.g., silica gel) and elute more slowly.[7]

Thin-Layer Chromatography (TLC) can be used to monitor the separation and identify the fractions containing each isomer.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Excessive formation of side products (tars, oxidation).[5] 3. Loss of product during workup or purification.1. Monitor the reaction by TLC to ensure completion.[8] 2. Maintain low temperatures (e.g., use an ice bath) to minimize side reactions.[1] 3. Use dilute nitric acid to reduce oxidation.[1] 4. Ensure efficient extraction and careful handling during purification.
Reaction Mixture is Dark Brown/Black or Tarry 1. Oxidation of the phenol by the nitrating agent.[4] 2. Polymerization of the starting material or product. 3. Reaction temperature is too high.[1]1. Perform the reaction at a lower temperature (0-5 °C).[1] 2. Add the nitrating agent slowly and dropwise to control the exotherm.[1] 3. Use a milder nitrating agent (e.g., metal nitrates like Cu(NO₃)₂ or NaNO₂ with an acid catalyst).[1][9]
Formation of Dinitrated Products 1. Excess of nitrating agent used. 2. Reaction time is too long or temperature is too high.1. Use a stoichiometric amount (1.0 equivalent) of the nitrating agent. 2. Monitor the reaction closely with TLC and stop it once the starting material is consumed. 3. Maintain strict temperature control.
Poor Regioselectivity (Undesired Isomer Ratio) 1. Reaction Temperature: Higher temperatures often favor the thermodynamically more stable para isomer.[1] 2. Solvent Polarity: The solvent can influence the transition states leading to different isomers.[1][2] 3. Choice of Nitrating Agent/Catalyst: Different nitrating systems can favor ortho or para substitution.[2][9]1. Adjust the temperature: Lower temperatures may favor the kinetically controlled ortho products.[1] 2. Perform a solvent screen using solvents of varying polarities (e.g., acetic acid, dichloromethane, carbon tetrachloride).[1] 3. Experiment with alternative nitrating agents. Solid acid catalysts like zeolites can enhance ortho-selectivity.[1][9]

Experimental Protocols

General Protocol for Mononitration of 3-Iodophenol

This is a general procedure and may require optimization.

Materials:

  • 3-Iodophenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%) or Glacial Acetic Acid

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-iodophenol (1.0 eq) in a suitable solvent like glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to a small volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Add the nitrating mixture to the cooled 3-iodophenol solution dropwise via the dropping funnel over 20-30 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC until the 3-iodophenol spot has disappeared (typically 1-3 hours).

  • Workup: Once the reaction is complete, slowly pour the mixture over crushed ice. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: Purify the crude mixture of isomers using column chromatography on silica gel, typically with a gradient eluent system of hexanes and ethyl acetate.[7] Collect fractions and analyze by TLC to isolate the pure isomers.

Visualizations

Nitration_Pathways sub 3-Iodophenol reagent + HNO₃ / H₂SO₄ sub->reagent p1 This compound (ortho) reagent->p1 Major p2 3-Iodo-4-nitrophenol (para) reagent->p2 Major p3 3-Iodo-6-nitrophenol (ortho) reagent->p3 Major sp1 Dinitration Products reagent->sp1 Side Product (Harsh Conditions) sp2 Oxidation Products (e.g., Benzoquinones) reagent->sp2 Side Product sp3 Tarry Polymers reagent->sp3 Side Product

Caption: Reaction pathways in the nitration of 3-iodophenol.

Troubleshooting_Workflow start Problem Encountered p1 Dark / Tarry Mixture start->p1 p2 Low Yield start->p2 p3 Multiple Products (Poor Selectivity) start->p3 c1 Cause: High Temperature / Oxidation p1->c1 c2 Cause: Side Reactions / Incomplete Reaction p2->c2 c3 Cause: Suboptimal Conditions (Temp, Solvent) p3->c3 s1 Solution: - Lower Temperature (Ice Bath) - Add Reagents Slowly - Use Dilute HNO₃ c1->s1 s2 Solution: - Optimize Temp/Time - Monitor with TLC - Use Milder Conditions c2->s2 s3 Solution: - Adjust Temperature - Screen Solvents - Try Different Nitrating Agent c3->s3

Caption: Troubleshooting workflow for nitration experiments.

References

Technical Support Center: Purification of Crude 3-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-iodo-2-nitrophenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via common techniques such as recrystallization and column chromatography.

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Inappropriate solvent choice (compound is too soluble at low temperatures).- Not enough solute was dissolved (solution is not supersaturated).- Cooling was too rapid.- Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[1]- Ensure the solution is fully saturated at the higher temperature.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.[1]- The solution is supersaturated to a very high degree.- Impurities are lowering the melting point of the compound.- Choose a solvent with a lower boiling point than the melting point of this compound.- Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.- Attempt to remove impurities by a preliminary purification step like a wash or a different purification technique.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Impurities are adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Wash the collected crystals with a small amount of cold, fresh solvent to remove surface impurities.[2]
Low Yield - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.- Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[2]
Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system (eluent is too polar or not polar enough).- Column was not packed properly (channeling).- Column was overloaded with the sample.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for nitrophenols is a mixture of hexane and ethyl acetate.[3]- Ensure the column is packed uniformly without any air bubbles or cracks.[4]- Use a sample weight that is typically 20-50 times less than the weight of the stationary phase.[4]
Cracked or Channeled Column - The stationary phase (silica gel or alumina) ran dry.- The column was packed unevenly.- Always keep the top of the stationary phase covered with the mobile phase.- Pack the column carefully, allowing the stationary phase to settle evenly. Tapping the column gently can help.[4]
Compound Won't Elute from the Column - The eluent is not polar enough to move the compound.- The compound is very strongly adsorbed to the stationary phase.- Gradually increase the polarity of the eluent (gradient elution). For example, slowly increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.- Consider using a more polar stationary phase if the compound is extremely polar.
Streaking or Tailing of Bands - The sample was not loaded in a narrow band.- The compound is not very soluble in the mobile phase.- The compound is interacting too strongly with the stationary phase.- Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent and apply it carefully to the top of the column.[5]- Choose a mobile phase in which the compound is more soluble.- Add a small amount of a modifier (e.g., a few drops of acetic acid for acidic compounds) to the eluent to reduce strong interactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in nitrophenol preparations include positional isomers (e.g., other iodo-nitrophenol isomers), unreacted starting materials (such as 2-nitrophenol or 3-iodophenol), and potentially di-substituted products (e.g., di-iodinated or di-nitrated phenols).[6][7]

Q2: Which purification technique is better for this compound: recrystallization or column chromatography?

A2: The choice depends on the nature and amount of impurities. Recrystallization is an effective technique for removing small amounts of impurities and can be simpler for larger quantities of material.[8] Column chromatography is more suitable for separating mixtures with components of different polarities, such as isomers, and for purifying smaller amounts of material.[5][9] Often, a combination of both methods is used for achieving high purity.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal solvent will dissolve the compound well when hot but poorly when cold.[1] For phenolic compounds, common recrystallization solvents include ethanol, methanol, water, or mixtures such as ethanol/water or hexane/ethyl acetate.[3] It is recommended to test the solubility of a small amount of the crude product in various solvents to determine the best option.

Q4: What stationary and mobile phases are recommended for column chromatography of this compound?

A4: For polar compounds like nitrophenols, silica gel is a common and effective stationary phase due to its slightly acidic nature.[4] Alumina can also be used. The mobile phase (eluent) choice is critical. A good starting point is a non-polar solvent with a small amount of a more polar solvent, such as a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[10]

Q5: How can I monitor the purity of this compound after purification?

A5: Purity can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) can be used to check for the presence of multiple components. A pure compound should ideally show a single spot. Melting point determination is also a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity. Further characterization can be done using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[11]

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot and show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[2]

General Protocol for Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Clamp a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column with the chosen stationary phase (e.g., silica gel) as a slurry in the mobile phase, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the stationary phase.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully add the sample solution to the top of the column.[5][12]

  • Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate and ensure the column does not run dry.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChrom Column Chromatography Crude->ColumnChrom Alternative Initial Purification PurityCheck1 Purity Check (TLC, MP) Recrystallization->PurityCheck1 PurityCheck2 Purity Check (TLC, MP) ColumnChrom->PurityCheck2 PurityCheck1->ColumnChrom Further Purification Needed PureProduct Pure this compound PurityCheck1->PureProduct Purity Met PurityCheck2->PureProduct Purity Met Impure Impure Product PurityCheck2->Impure Purification Failed

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Decision_Tree Start Purification Issue Technique Which Technique? Start->Technique Recryst Recrystallization Technique->Recryst ColChrom Column Chromatography Technique->ColChrom Recryst_Problem What is the issue? Recryst->Recryst_Problem ColChrom_Problem What is the issue? ColChrom->ColChrom_Problem NoCrystals No Crystals Forming Recryst_Problem->NoCrystals Formation OilingOut Product Oiling Out Recryst_Problem->OilingOut Appearance LowYield Low Yield Recryst_Problem->LowYield Quantity Solve_NoCrystals Check solvent, ensure saturation, cool slowly. NoCrystals->Solve_NoCrystals Solve_OilingOut Change solvent, re-heat and add more solvent. OilingOut->Solve_OilingOut Solve_LowYield Use minimum hot solvent, pre-heat funnel. LowYield->Solve_LowYield PoorSep Poor Separation ColChrom_Problem->PoorSep Resolution NoElution Compound Not Eluting ColChrom_Problem->NoElution Elution Cracking Column Cracking ColChrom_Problem->Cracking Integrity Solve_PoorSep Optimize solvent with TLC, re-pack column. PoorSep->Solve_PoorSep Solve_NoElution Increase eluent polarity. NoElution->Solve_NoElution Solve_Cracking Do not let column run dry, pack evenly. Cracking->Solve_Cracking

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Overcoming Low Reactivity in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low reactivity and yield in essential cross-coupling reactions.

Troubleshooting Guides

This section provides answers to specific problems you might encounter during your experiments, helping you to systematically diagnose and resolve issues with your palladium-catalyzed reactions.

Issue 1: Low or No Conversion of Starting Materials

Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) shows low or no conversion. What are the primary factors to investigate?

A1: Low or no conversion in palladium-catalyzed reactions is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended, starting with the most common culprits:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by improper handling, storage, or incomplete activation.

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating key steps in the catalytic cycle.[1] An inappropriate ligand for the specific substrates can lead to poor reactivity.

  • Reaction Conditions: Parameters such as temperature, solvent, and base are crucial and often need to be optimized for a specific transformation.[1]

  • Reagent Quality: The purity of your substrates, reagents, and solvents is paramount. Impurities can act as catalyst poisons.[2]

Below is a logical workflow to troubleshoot low conversion:

G start Low/No Conversion catalyst Check Catalyst Activity start->catalyst catalyst->start If catalyst is inactive, replace or activate ligand Evaluate Ligand catalyst->ligand If catalyst is active ligand->start If ligand is unsuitable, screen new ligands conditions Optimize Reaction Conditions ligand->conditions If ligand is appropriate conditions->start If conditions are not optimal, adjust T, solvent, base reagents Verify Reagent Quality conditions->reagents If conditions are optimized reagents->start If reagents are impure, purify or replace success Reaction Successful reagents->success If reagents are pure

Caption: Troubleshooting workflow for low conversion.

Q2: I suspect my palladium precatalyst is not being activated efficiently. How can I address this?

A2: Many palladium-catalyzed reactions utilize a stable Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[3] Inefficient activation is a common reason for low reactivity.

  • Pre-activation Step: Consider a pre-activation step where the Pd(II) source and ligand are stirred in the solvent, sometimes with gentle heating (e.g., 50-60 °C), for 15-30 minutes before adding the substrates and base.[4] A color change in the solution often indicates the formation of the active catalyst.[4]

  • Choice of Precatalyst: Using well-defined Pd(0) sources like Pd₂(dba)₃ or specialized precatalysts (e.g., Buchwald or Fu precatalysts) can circumvent issues with in situ reduction.[3][4]

  • Reducing Agents: While often not explicitly added, some reaction components can facilitate the reduction of Pd(II) to Pd(0). For instance, phosphine ligands can act as reducing agents. In some cases, the substrate or additives can also play this role.

Q3: My reaction has stalled, and I observe the formation of palladium black. What does this indicate and how can I prevent it?

A3: The formation of palladium black, which is finely divided metallic palladium, is a visual indicator of catalyst deactivation through aggregation.[3] This precipitation removes the active catalyst from the solution, halting the reaction.

Causes and Solutions for Palladium Black Formation:

CauseSolution
High Temperature Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1]
Inappropriate Ligand-to-Palladium Ratio Increase the ligand-to-palladium ratio. An excess of ligand can help stabilize the palladium nanoparticles and prevent aggregation.[3]
Oxygen Contamination Ensure the reaction is performed under strictly inert conditions (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then lead to precipitation.[3]
High Catalyst Concentration Lowering the catalyst loading can sometimes prevent aggregation.[5]
Solvent Effects The choice of solvent can influence catalyst stability. Highly polar aprotic solvents like DMF or NMP can sometimes help stabilize the catalytic species.
Issue 2: Unreactive Substrates

Q4: I am working with an electron-rich aryl halide, and the oxidative addition step seems to be slow. How can I improve reactivity?

A4: Electron-rich aryl halides are notoriously less reactive in oxidative addition. To overcome this, you can modify the reaction in several ways:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] These ligands promote the formation of a more reactive, monoligated palladium species and increase the electron density on the palladium center, facilitating oxidative addition.[7][8]

  • Palladium Source: Certain palladacycle precatalysts have shown enhanced activity for challenging substrates.[9]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[9]

Q5: My reaction involves an aryl chloride, which is known to be unreactive. What are the best strategies to achieve good conversion?

A5: Aryl chlorides are challenging substrates due to the strength of the C-Cl bond.[6][10] Activating them requires specific catalytic systems:

  • Specialized Ligands: The use of bulky, electron-donating ligands is crucial. Ligands like tBu₃P, Buchwald's biarylphosphines (e.g., XPhos, SPhos), and certain NHC ligands are effective for activating aryl chlorides.[6][7]

  • Catalyst Precursors: Palladacycle precatalysts can be particularly effective for the activation of aryl chlorides.[9]

  • Additives: In some cases, additives can promote the reaction. For instance, the use of tetraalkylammonium salts (Jeffery conditions) can accelerate the reaction rate, even at lower temperatures.[6]

The general reactivity trend for aryl halides is: I > Br > OTf > Cl > F.[11][12]

Frequently Asked Questions (FAQs)

Q: What is the role of the base in palladium-catalyzed cross-coupling reactions, and how do I choose the right one?

A: The base plays multiple crucial roles, and its choice is critical for success.[1]

  • In Suzuki-Miyaura Coupling: The base activates the organoboron compound, facilitating transmetalation.[1]

  • In Heck and Sonogashira Couplings: The base neutralizes the hydrogen halide (HX) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[1]

  • In Buchwald-Hartwig Amination: The base deprotonates the amine, forming the amide that participates in the catalytic cycle.

The strength and solubility of the base are key factors. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), alkoxides (NaOtBu, KOtBu), and organic amines (Et₃N, DIPEA).[2] For base-sensitive substrates, weaker bases like KF might be necessary, though this can sometimes lead to slower reaction rates.[2]

Q: How do solvents affect the outcome of a palladium-catalyzed reaction?

A: The solvent can significantly impact reaction rate, selectivity, and catalyst stability.[1][13]

  • Solubility: The solvent must dissolve all reaction components, including the base.[2] Sometimes, the addition of water is necessary to dissolve inorganic bases.[2]

  • Polarity: The polarity of the solvent can influence the rate of key steps. For example, oxidative addition of aryl triflates is often faster in polar solvents.[14]

  • Coordinating Ability: Coordinating solvents can sometimes stabilize the catalyst but may also inhibit the reaction by competing for coordination sites on the palladium.

Commonly used solvents include toluene, dioxane, THF, DMF, and NMP.[2] It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by water and oxygen.[2][4]

Q: Can additives improve my reaction performance?

A: Yes, additives can have a profound effect on the reaction outcome.

  • Halide Salts: In some cases, the addition of halide salts (e.g., LiCl, NaBr) can accelerate the transmetalation step.[15]

  • Phase-Transfer Catalysts: Tetraalkylammonium salts can improve the solubility of reagents and accelerate reaction rates, particularly in biphasic systems.[6]

  • Copper(I) Co-catalyst: In Sonogashira coupling, a copper(I) salt (e.g., CuI) is typically used as a co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[16][17]

Experimental Protocols

Protocol 1: General Procedure for in situ Catalyst Activation

This protocol provides a general guideline for the in situ formation of a palladium catalyst prior to the addition of substrates.[4]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, PPh₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor and the ligand.

  • Add the anhydrous, degassed solvent to the flask.

  • Stir the mixture at room temperature for 15-30 minutes. For some Pd(II) precursors, gentle heating (e.g., 50-60 °C) for a short period may facilitate the reduction to Pd(0). A color change is often observed.

  • After the pre-activation period, add the base, followed by the aryl halide and the coupling partner to the solution containing the in situ generated catalyst.

  • Proceed with the reaction under the optimized temperature and time.

G cluster_0 Catalyst Pre-activation cluster_1 Reaction a Add Pd Precursor and Ligand to Flask b Add Degassed Solvent a->b c Stir/Heat under Inert Atmosphere (15-30 min) b->c d Add Base, Aryl Halide, and Coupling Partner c->d e Heat to Reaction Temperature d->e

Caption: Workflow for in situ catalyst activation.

Protocol 2: Screening of Phosphine Ligands for a Challenging Coupling

This protocol outlines a parallel screening approach to identify an optimal ligand for a low-reactivity cross-coupling reaction.

Materials:

  • Array of phosphine ligands (e.g., Buchwald ligands, cataCXium ligands)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Aryl halide and coupling partner

  • Base and solvent

  • Reaction vials suitable for parallel synthesis

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, prepare a stock solution of the palladium precursor in the chosen solvent.

  • Also in the glovebox, prepare individual stock solutions or weigh out specific amounts of each ligand to be tested into separate reaction vials.

  • To each vial, add the palladium precursor stock solution to achieve the desired Pd:ligand ratio (e.g., 1:1, 1:2).

  • Add the aryl halide, coupling partner, and base to each vial.

  • Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired reaction temperature.

  • After a set time (e.g., 12 or 24 hours), cool the reactions to room temperature.

  • Analyze the conversion in each vial using a suitable analytical technique (e.g., GC-MS, LC-MS, or ¹H NMR with an internal standard).

  • Compare the results to identify the most effective ligand.

Data Presentation

Table 1: Effect of Phosphine Ligand on the Yield of a Model Heck Reaction

The following table summarizes the impact of different phosphine ligands on the yield of a model Heck reaction between an aryl bromide and styrene. This data is compiled from various literature sources and serves as a general guide.

LigandLigand:Pd RatioTemperature (°C)Time (h)Yield (%)
PPh₃2:11001265
P(o-tolyl)₃2:11001285
PCy₃2:180892
P(tBu)₃2:180695
Table 2: Influence of Reaction Parameters on a Model Suzuki-Miyaura Coupling

This table illustrates how variations in catalyst, ligand, and base can affect the outcome of the coupling of 4-chloroanisole with phenylboronic acid.[9][18]

Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Dioxane/H₂O100<10
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O10080
XPhos-Pd-G2 (2)-K₃PO₄ (2)Dioxane/H₂O10095
Pd(OAc)₂ (2)PCy₃ (4)Cs₂CO₃ (2)Toluene8075

References

preventing byproduct formation in benzofuran cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzofuran Synthesis

Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues related to byproduct formation during benzofuran cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts observed in benzofuran synthesis?

A1: Byproduct formation is highly dependent on the synthetic route. However, some common classes include:

  • Alkyne Homocoupling Products (Glaser Coupling): Particularly prevalent in copper-co-catalyzed Sonogashira reactions used to prepare cyclization precursors.[1]

  • Regioisomers: In cases of acid-catalyzed cyclizations or when substrates have multiple potential cyclization sites, regioisomeric benzofuran products can form.[2][3]

  • Ring-Opened Intermediates: Incomplete cyclization can lead to the isolation of intermediates, such as (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acids in Perkin rearrangements.

  • Products from Catalyst Decomposition: Formation of palladium black is a visual indicator of catalyst decomposition, which can lead to side reactions like the reduction of the aryl halide starting material.[1]

Q2: How can I effectively monitor my reaction to detect byproduct formation early?

A2: Consistent monitoring is key to optimizing reactions.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for visualizing the consumption of starting materials and the formation of the main product and any significant byproducts.[1]

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These techniques provide more quantitative analysis of the reaction mixture, allowing for the precise determination of product-to-byproduct ratios.[1]

Troubleshooting Guides: Byproduct-Specific Issues

Issue 1: Significant formation of alkyne homocoupling (Glaser) byproducts in Sonogashira reactions.

Question: My Sonogashira coupling to synthesize the benzofuran precursor is yielding a large amount of the alkyne dimer. How can I prevent this?

Answer: Alkyne homocoupling is a very common side reaction, especially when a copper co-catalyst is used.[1] Several strategies can minimize this unwanted pathway.

Troubleshooting Strategies:

  • Utilize Copper-Free Conditions: The most direct method is to eliminate the copper co-catalyst, which is the primary promoter of Glaser coupling. This may require higher palladium catalyst loading or the use of more specialized phosphine ligands but is highly effective.[1]

  • Optimize the Amine Base: The choice of base can influence the rate of homocoupling. Bulky amines, such as diisopropylethylamine (DIPEA), can sterically hinder the bimolecular homocoupling reaction.[1]

  • Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne disfavors the bimolecular homocoupling reaction. This can be achieved by adding the alkyne to the reaction mixture slowly over an extended period.[1]

  • Degas Solvents Thoroughly: Oxygen can promote both catalyst deactivation and unwanted side reactions. Ensure all solvents and the reaction headspace are thoroughly degassed with an inert gas (Argon or Nitrogen).[4]

EntryCatalyst SystemBaseConditionsYield of Benzofuran (%)Notes on Byproducts
1(PPh₃)PdCl₂ / CuITEAStandard75Homocoupling observed
2Pd(OAc)₂ / PPh₃ / CuIK₂CO₃Standard68Homocoupling observed
3PdCl₂(dppf)Cs₂CO₃Copper-Free85Significantly reduced homocoupling
Data is illustrative and compiled from typical conditions reported in the literature.[5]
Issue 2: Formation of an undesired regioisomer during acid-catalyzed cyclization.

Question: My acid-catalyzed cyclization of an unsymmetrical acetal is producing a mixture of regioisomers, with the undesired isomer being the major product. How can I control the regioselectivity?

Answer: The regioselectivity of electrophilic aromatic substitution during acid-catalyzed cyclization is governed by the electronic properties and accessibility of the aromatic ring positions. The reaction proceeds through an oxonium ion intermediate, and the nucleophilic attack of the phenyl ring determines the final product.[2]

Troubleshooting Strategies:

  • Lewis vs. Brønsted Acids: The choice of acid catalyst can influence the reaction pathway. Lewis acids like titanium tetrachloride (TiCl₄) or iron(III) chloride (FeCl₃) can promote different regioselectivity compared to Brønsted acids like polyphosphoric acid (PPA) or triflic acid by coordinating with the substrate in a specific manner.[6][7][8]

  • Temperature Control: Reaction temperature can affect the kinetic vs. thermodynamic product ratio. A systematic temperature screen may reveal an optimal temperature that favors the desired isomer.[5] In some cases, a lower temperature might favor the kinetically preferred product, while higher temperatures could allow for equilibration to the thermodynamically more stable product.

This protocol is adapted from a method for the direct synthesis of benzofurans from phenols and α-haloketones, which demonstrates high regioselectivity.[6]

  • Preparation: To a solution of the substituted phenol (1.0 mmol) and the α-haloketone (1.2 mmol) in an anhydrous solvent (e.g., 1,2-dichloroethane) at 0 °C under an inert atmosphere, add titanium tetrachloride (TiCl₄, 1.5 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 83 °C).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and carefully quench the reaction by pouring it into ice water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the regioselectively pure benzofuran.

Visual Guides

Logical Troubleshooting Workflow

This diagram outlines a decision-making process when troubleshooting a low-yielding benzofuran synthesis reaction.

G cluster_start cluster_analysis Analysis cluster_solutions Solutions cluster_end start Low Yield or Byproduct Formation analysis Analyze Crude Reaction (TLC, LC-MS, NMR) start->analysis id_byproduct Byproduct Identified? analysis->id_byproduct homocoupling Issue: Homocoupling - Use Copper-Free Conditions - Change Base (e.g., DIPEA) - Slow Alkyne Addition id_byproduct->homocoupling Yes (e.g., Dimer) regioisomer Issue: Regioisomers - Screen Lewis/Brønsted Acids - Optimize Temperature - Modify Substrate Directing Groups id_byproduct->regioisomer Yes (e.g., Isomer) catalyst_death Issue: Catalyst Deactivation (e.g., Pd Black) - Thoroughly Degas Solvents - Use Fresh Catalyst/Ligands - Check Reagent Purity id_byproduct->catalyst_death No / General Low Yield success High Yield & Purity Achieved homocoupling->success regioisomer->success catalyst_death->success

Caption: Troubleshooting workflow for benzofuran synthesis.

Competing Reaction Pathways

This diagram illustrates the desired intramolecular cyclization competing with the undesired intermolecular alkyne homocoupling.

G Start o-Halophenol + Terminal Alkyne + Pd/Cu Catalyst Intermediate Alkynylphenol Intermediate Start->Intermediate Sonogashira Coupling DesiredPath Intramolecular 5-exo-dig Cyclization Intermediate->DesiredPath Favored by: - No Cu(I) - Bulky Base - Low [Alkyne] UndesiredPath Intermolecular Alkyne Homocoupling Intermediate->UndesiredPath Promoted by: - Cu(I) Catalyst - Oxygen - High [Alkyne] Product Desired Benzofuran DesiredPath->Product Byproduct Glaser Coupling Byproduct (Diyne) UndesiredPath->Byproduct

Caption: Competing pathways in Sonogashira-based synthesis.

References

Technical Support Center: Regioselective Synthesis of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of nitrophenols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group of phenol considered an ortho, para-directing group in electrophilic aromatic substitution?

A1: The hydroxyl (-OH) group is a strongly activating, ortho, para-directing substituent.[1] This is due to its ability to donate a lone pair of electrons to the benzene ring through resonance (+M effect). This donation increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile, such as the nitronium ion (NO₂⁺).[1][2] The resonance structures show a negative charge specifically localized on the ortho and para carbons, which stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack at these positions.[2][3]

Q2: What is the active electrophile in the nitration of phenols?

A2: The active electrophile is the nitronium ion (NO₂⁺). It is typically generated in situ from nitric acid (HNO₃). In the classic mixed-acid nitration, concentrated sulfuric acid (H₂SO₄) is used to protonate nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4][5] For the nitration of highly activated rings like phenols, milder conditions using dilute nitric acid can be sufficient, where the concentration of the nitronium ion is lower.[3][6]

Q3: Why does nitration of phenol with dilute nitric acid yield mononitrophenols, while concentrated nitric acid yields 2,4,6-trinitrophenol (picric acid)?

A3: The hydroxyl group is a powerful activating group, making the phenol ring highly reactive.

  • With dilute nitric acid at lower temperatures (e.g., 298 K), the reaction is less aggressive, leading to the substitution of a single nitro group to form a mixture of ortho- and para-nitrophenols.[3]

  • With concentrated nitric acid , often in the presence of sulfuric acid, the reaction conditions are much harsher. The high concentration of the nitronium ion and the activated nature of the ring lead to polysubstitution, where the ring is nitrated at all available ortho and para positions, resulting in the formation of 2,4,6-trinitrophenol.[3][6]

Q4: How can ortho- and para-nitrophenol isomers be separated after synthesis?

A4: The separation of o-nitrophenol and p-nitrophenol is commonly achieved by steam distillation.[3][6] o-Nitrophenol exhibits intramolecular hydrogen bonding (between the hydroxyl and nitro groups), which reduces its association with other molecules, making it more volatile.[7] In contrast, p-nitrophenol exhibits intermolecular hydrogen bonding, leading to a higher boiling point and lower volatility.[3][7] Consequently, o-nitrophenol can be distilled with steam, leaving the less volatile p-nitrophenol behind.[6]

Troubleshooting Guide

Issue 1: Poor Regioselectivity (Unwanted Isomer Ratio)

Q: My reaction produces a nearly 1:1 mixture of ortho and para isomers, but I need to favor the para product. What can I do?

A: Achieving high para-selectivity can be challenging due to the inherent electronic preference for both ortho and para positions. Consider the following strategies:

  • Steric Hindrance: Introduce a bulky catalyst or reagent. Steric hindrance will disfavor attack at the more crowded ortho positions adjacent to the hydroxyl group, thereby increasing the proportion of the para product.[8] Using supported reagents or solid acid catalysts like zeolites can enhance para-selectivity by creating a sterically demanding environment around the active site.[8][9][10]

  • Reaction Temperature: In theory, increasing the reaction temperature can favor the thermodynamically more stable para isomer over the kinetically favored ortho isomer.[11] However, this must be balanced against the risk of side reactions.

  • Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents may favor the para isomer.

  • Alternative Reagents: Using metal nitrates (e.g., Cu(NO₃)₂, Bi(NO₃)₃) in specific solvent systems can sometimes provide better regioselectivity compared to traditional mixed-acid nitration.[12][13]

Issue 2: Formation of Tar or Dark Polymeric Byproducts

Q: My reaction mixture turns dark brown or black, and I have a low yield of the desired product due to tar formation. What is the cause and how can I fix it?

A: Tar formation is typically due to the oxidation of the highly reactive phenol ring by nitric acid.[4] Phenols are sensitive to oxidation, especially under harsh nitrating conditions.

  • Maintain Low Temperatures: This is the most critical factor.[4] Perform the reaction at or below 0 °C using an ice or ice-salt bath. Add the nitrating agent slowly and dropwise to prevent exothermic spikes in temperature.[4]

  • Use Milder Nitrating Agents: Instead of concentrated HNO₃/H₂SO₄, consider using dilute nitric acid, metal nitrates, or solid-supported reagents like nitric acid on silica gel, which can reduce oxidative side reactions.[4]

  • Protecting Groups: Although it adds steps, protecting the hydroxyl group (e.g., as an ester) can moderate its activating effect, reducing the ring's susceptibility to oxidation. The protecting group is removed after nitration.

Issue 3: Over-nitration (Di- or Tri-nitrated Products)

Q: I am trying to synthesize mononitrophenol, but I am getting significant amounts of dinitro- or trinitrophenol. How can I prevent this?

A: Over-nitration occurs because the first nitro group only moderately deactivates the ring, which is still highly activated by the hydroxyl group.

  • Control Stoichiometry: Use a molar ratio of the nitrating agent to the phenol substrate that is close to 1:1.[4] An excess of the nitrating agent will drive the reaction towards polysubstitution.

  • Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.[4]

  • Lower the Temperature: Conducting the reaction at a low temperature (e.g., 0-5 °C) slows down the rate of the second and third nitrations more significantly than the first.

  • Use Milder Conditions: Avoid using concentrated sulfuric acid, which generates a high concentration of the nitronium ion. A system like NaNO₃ with a mild acid catalyst can provide a slower, more controlled nitration.[14]

Data Presentation: Regioselectivity in Phenol Nitration

The regioselectivity of phenol nitration is highly dependent on the reaction conditions. The following tables summarize results from various methods to provide a comparative overview.

Table 1: Nitration of Phenol with Different Nitrating Systems

EntryNitrating Agent / SystemSolventTemp (°C)Time (h)o:p RatioTotal Yield (%)Reference
1Dilute HNO₃Water25-1.42 : 1-[15]
2NH₄NO₃ / KHSO₄AcetonitrileReflux-o-selective75[8]
3Mg(HSO₄)₂ / NaNO₃ / wet SiO₂CH₂Cl₂RT0.51.38 : 162[14]
4Cu(NO₃)₂·3H₂OAcetonitrile5035.67 : 185[12]
5Fuming HNO₃ / NaY ZeoliteSolid StateRT2o-exclusive-[9]

Table 2: Nitration of Substituted Phenols for ortho-Selectivity

EntrySubstrateNitrating Agent / SystemYield of o-nitro (%)Reference
14-BromophenolNH₄NO₃ / KHSO₄95[8]
24-ChlorophenolNH₄NO₃ / KHSO₄90[8]
34-MethylphenolNH₄NO₃ / KHSO₄85[8]
42-MethylphenolNaNO₃ / HCl in microemulsion94[15]

Experimental Protocols

Protocol 1: General Procedure for ortho-Nitration using NH₄NO₃/KHSO₄ [8]

This protocol describes a method that favors the formation of the ortho-nitrophenol isomer.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol substrate (1 mmol), ammonium nitrate (NH₄NO₃, 2 mmol), and a catalytic amount of potassium bisulfate (KHSO₄, 0.05 mmol).

  • Solvent Addition: Add acetonitrile (5 mL) to the flask.

  • Reaction: Stir the mixture magnetically at reflux temperature.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove solids.

    • Wash the residue with acetonitrile (2 x 3 mL).

    • Combine the filtrates and add anhydrous sodium sulfate (Na₂SO₄) to dry the solution.

    • Filter the mixture to remove the drying agent.

  • Isolation: Remove the solvent from the filtrate by distillation on a water bath (35-40 °C) to obtain the crude product. The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Heterogeneous Nitration of Phenol using Mg(HSO₄)₂/NaNO₃/wet SiO₂ [14]

This method uses a solid-supported acid system under mild, heterogeneous conditions.

  • Preparation: In a round-bottom flask, prepare a suspension of phenol (1.88 g, 0.02 mol), magnesium bisulfate (Mg(HSO₄)₂, 4.40 g, 0.02 mol), sodium nitrate (NaNO₃, 1.7 g, 0.02 mol), and wet silica gel (50% w/w, 4 g) in dichloromethane (CH₂Cl₂, 20 mL).

  • Reaction: Stir the heterogeneous mixture vigorously with a magnetic stirrer at room temperature.

  • Monitoring: The reaction is typically complete within 30 minutes. Monitor by TLC.

  • Workup:

    • Filter the reaction mixture.

    • Wash the solid residue with dichloromethane (2 x 10 mL).

    • Combine the filtrate and washings and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

  • Isolation:

    • Remove the solvent by distillation on a water bath (35-40 °C).

    • The resulting residue is a mixture of 2- and 4-nitrophenol.

    • Purify by adding n-pentane. 4-nitrophenol is insoluble and will precipitate, while 2-nitrophenol remains in solution. Separate by filtration.

Visualizations

Directing_Effects cluster_phenol Phenol Resonance cluster_attack Electrophilic Attack P Phenol R1 Resonance Structure (ortho -) P->R1 +M Effect R2 Resonance Structure (para -) R1->R2 +M Effect Ortho Ortho Attack (Favored) R1->Ortho High e⁻ density R3 Resonance Structure (ortho -) R2->R3 +M Effect Para Para Attack (Favored) R2->Para High e⁻ density R3->P +M Effect R3->Ortho E Electrophile (NO₂⁺) E->Ortho Meta Meta Attack (Disfavored) E->Meta E->Para

Caption: Resonance effect of the -OH group increases electron density at ortho/para positions.

Experimental_Workflow start Start setup 1. Reaction Setup (Phenol, Reagents, Solvent) start->setup reaction 2. Controlled Reaction (Temperature, Stirring) setup->reaction monitor 3. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 4. Quench & Workup (Filter, Wash, Dry) monitor->workup Complete isolate 5. Isolate Product (Evaporate Solvent) workup->isolate purify 6. Purify Product (Distillation/Chromatography) isolate->purify end End purify->end

Caption: General experimental workflow for regioselective nitration of phenols.

Troubleshooting_Logic start Problem with Synthesis issue Identify Primary Issue start->issue low_yield Low Yield / Tar issue->low_yield Tar? bad_ratio Poor Regioselectivity issue->bad_ratio Wrong Isomer? over_nitration Polynitration issue->over_nitration Multiple NO₂? sol_temp Lower Temperature Control Addition Rate low_yield->sol_temp sol_reagent Use Milder Nitrating Agent low_yield->sol_reagent sol_sterics Use Bulky Catalyst or Solid Support bad_ratio->sol_sterics sol_conditions Adjust Temperature and Solvent bad_ratio->sol_conditions sol_stoich Use 1:1 Stoichiometry over_nitration->sol_stoich sol_time Reduce Reaction Time (Monitor with TLC) over_nitration->sol_time

Caption: Decision tree for troubleshooting common issues in phenol nitration.

References

Technical Support Center: Sonogashira Reactions with Electron-Poor Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering challenges with Sonogashira cross-coupling reactions involving electron-poor phenol derivatives, such as triflates and nonaflates.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with an electron-poor phenol triflate is failing or showing very low conversion. What are the most critical initial checks?

A2: When a Sonogashira reaction fails, the primary suspects are the catalyst's activity, the quality of the reagents, and the reaction conditions. For electron-poor phenols (activated as triflates, -OTf), while the oxidative addition step is generally favorable, other issues can arise.[1][2]

Initial Troubleshooting Steps:

  • Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw or by bubbling with inert gas.[3] Oxygen also promotes the undesirable homocoupling of the alkyne (Glaser coupling).[4]

  • Reagent Purity:

    • Catalyst Activity: Use a fresh, active palladium catalyst and copper(I) salt (if applicable). Pd(PPh₃)₄ can degrade upon storage. Consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced in situ.[5]

    • Solvent & Base Quality: Use anhydrous solvents and ensure your amine base (e.g., triethylamine, diisopropylamine) is pure and dry. Impurities can poison the catalyst.[3]

  • Temperature: While electron-poor substrates are more reactive, some systems may still require heating to overcome activation barriers, especially with less reactive partners like aryl bromides or sterically hindered substrates.[6] A temperature screen (e.g., RT, 50 °C, 80 °C) is advisable.

Below is a workflow to guide your initial troubleshooting process.

start_node Low / No Product Yield cat_check 1. Check Catalyst System start_node->cat_check cond_check 2. Check Reaction Conditions start_node->cond_check reagent_check 3. Check Reagents & Setup start_node->reagent_check sol_cat_active Is Pd catalyst active? (Use fresh source) cat_check->sol_cat_active Activity sol_cat_ligand Is ligand appropriate? (Try bulky, e--rich ligands) cat_check->sol_cat_ligand Selection sol_cond_temp Is temperature optimal? (Screen RT to 100°C) cond_check->sol_cond_temp Temperature sol_cond_base Is base suitable? (Screen amine vs. inorganic) cond_check->sol_cond_base Base sol_cond_solvent Is solvent optimal? (Try DMF, Toluene, Dioxane) cond_check->sol_cond_solvent Solvent sol_reagent_inert Is atmosphere inert? (Degas solvents thoroughly) reagent_check->sol_reagent_inert Atmosphere sol_reagent_pure Are reagents pure? (Purify substrates/base) reagent_check->sol_reagent_pure Purity

Caption: Initial troubleshooting workflow for Sonogashira reactions.

Q2: How can I optimize the catalyst system for a challenging electron-poor phenol derivative?

A2: The choice of palladium source and ligand is critical. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are good starting points, challenging substrates (e.g., sterically hindered or particularly deactivated) often require more sophisticated ligands to enhance catalyst performance.[7]

  • Ligand Selection: The rate-limiting step is often the oxidative addition of the aryl triflate to the Pd(0) center. Using bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate this step and improve catalyst stability and turnover.[1][7]

  • Catalyst Loading: Typical catalyst loadings range from 1-5 mol%. If the reaction is sluggish, increasing the loading to 5-10 mol% may improve conversion, though this should be a last resort due to cost.[8]

The following table summarizes catalyst systems for different substrate types.

Substrate ChallengeRecommended Pd SourceRecommended Ligand TypeExample LigandsSuitability Notes
Standard Electron-Poor Phenol-OTfPd(PPh₃)₄, PdCl₂(PPh₃)₂TriphenylphosphinePPh₃A good first-pass system for reactive substrates.[1]
Sterically Hindered Phenol-OTfPd₂(dba)₃, Pd(OAc)₂Bulky, Electron-Rich PhosphinesP(t-Bu)₃, XPhos, SPhosBulky ligands promote the formation of the active monoligated Pd(0) species.[1]
Very Deactivated or Aryl Chloride AnalogsPd₂(dba)₃, Pd(OAc)₂N-Heterocyclic Carbenes (NHCs)IPr, IMesNHCs are strong σ-donors that form very stable and active catalysts.[1]
Aqueous or Sensitive Substrates Pd(OAc)₂Water-Soluble LigandsTPPTS, cataCXium AAllows for reactions in aqueous media under milder conditions.[9]

Q3: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I prevent this?

A3: Alkyne homocoupling is a common side reaction, especially when using a copper(I) co-catalyst in the presence of oxygen.[4] This occurs when two molecules of the terminal alkyne couple to form a diyne.

Strategies to Minimize Homocoupling:

  • Use Copper-Free Conditions: This is the most effective method to prevent Glaser coupling.[7] The reaction may be slower and might require more forcing conditions (higher temperature or more active catalyst), but it eliminates the primary pathway for this side reaction.

  • Rigorous Degassing: Oxygen promotes the oxidative dimerization of copper acetylides. Ensure your solvents and reaction vessel are thoroughly deoxygenated.[4]

  • Control Alkyne Concentration: In some cases, slow addition of the terminal alkyne via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling side reaction.[4][8]

  • Use an Alternative Additive: If copper is deemed necessary, some protocols suggest using additives like (Bu)₄NI which can facilitate the reaction and sometimes suppress side reactions.[10]

ArylOTf Electron-Poor Ar-OTf Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle ArylOTf->Pd_Cycle Alkyne Terminal Alkyne Alkyne->Pd_Cycle Desired Pathway Cu_Cycle Cu(I) Co-catalyst Alkyne->Cu_Cycle Product Desired Product (Ar-Alkyne) Pd_Cycle->Product SideProduct Glaser Side Product (Alkyne-Alkyne) Cu_Cycle->SideProduct Undesired Pathway Oxygen O₂ Oxygen->Cu_Cycle

Caption: Competing Sonogashira and Glaser coupling pathways.

Q4: What are the best practices for selecting solvents and bases for electron-poor phenols?

A4: The choice of solvent and base can dramatically affect reaction rate and yield by influencing solubility, catalyst stability, and the rate of key reaction steps.[11]

  • Bases: An amine base is often used to serve both as a base to deprotonate the alkyne and sometimes as a solvent.[3] However, for sensitive substrates or in copper-free systems, inorganic bases are excellent alternatives.

  • Solvents: The solvent must dissolve all components of the reaction.[11] Polar aprotic solvents are common, but non-polar solvents can also be effective depending on the specific catalyst system.

CategoryReagentTypical AmountNotes and Considerations
Organic Bases Triethylamine (Et₃N)2-5 eq. or as solventThe most common choice. Must be distilled and dry. Can sometimes act as a ligand.[12]
Diisopropylamine (i-Pr₂NH)2-5 eq.Often used for less reactive substrates; can give higher yields than Et₃N.[8]
Inorganic Bases K₂CO₃, Cs₂CO₃2-3 eq.Excellent for copper-free protocols. Cs₂CO₃ is more soluble and basic, often giving better results for challenging couplings.[9][13]
TBAF3 eq.Can be used under solvent-free conditions and acts as both a base and a phase-transfer catalyst.[14]
Solvents DMF, NMPReaction concentrationGood general-purpose polar aprotic solvents. Can sometimes coordinate to the metal and slow the reaction.[11]
Toluene, DioxaneReaction concentrationLess coordinating solvents, often used with bulky phosphine ligands. Good for higher temperature reactions.[8]
THFReaction concentrationCommonly used, but some anecdotal evidence suggests it may promote the formation of palladium black (catalyst decomposition).[15]

Q5: My reaction mixture turns black. What does this indicate and what should I do?

A5: The formation of a black precipitate, known as "palladium black," indicates that your soluble Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.[15]

Common Causes and Solutions:

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote this decomposition.[15] Consider switching to a different solvent such as DMF or toluene.

  • Ligand Dissociation: The phosphine or NHC ligand stabilizes the Pd(0) center. If the ligand dissociates, the unprotected metal can precipitate. Using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1 for monoligated systems) or employing more strongly binding chelating ligands (e.g., dppf) can improve stability.

  • High Temperature: Excessive heat can accelerate catalyst decomposition. If you are heating the reaction, ensure it is not unnecessarily high.

  • Impurities: Impurities in the starting materials, solvent, or base can lead to catalyst poisoning and decomposition. Ensure all components are of high purity.[3]

General Experimental Protocol

Copper-Free Sonogashira Coupling of an Electron-Poor Aryl Triflate

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation:

  • Ensure the aryl triflate (1.0 eq.), terminal alkyne (1.2-1.5 eq.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), ligand (e.g., PPh₃, 4-10 mol%), and base (e.g., Cs₂CO₃, 2.0 eq.) are weighed into a Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • The chosen solvent (e.g., Toluene or DMF) should be anhydrous and degassed.

2. Reaction Setup:

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe under a positive pressure of inert gas.

  • If the terminal alkyne is a liquid, it can be added at this stage via syringe.

3. Reaction Execution:

  • Stir the mixture at the desired temperature (start with room temperature or 50 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take anywhere from 2 to 24 hours.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

Technical Support Center: Stability of 3-Iodo-2-nitrophenol in Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Iodo-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues that may be encountered during its use in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific challenges in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in various chemical reactions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am getting low to no yield in my Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound. What are the potential stability issues?

Answer:

Several factors related to the stability of this compound can contribute to poor outcomes in palladium-catalyzed cross-coupling reactions.

  • Deiodination under Basic Conditions: The C-I bond in this compound can be susceptible to cleavage under the basic conditions typically required for these coupling reactions. This leads to the formation of 2-nitrophenol, which will not participate in the desired coupling, thereby reducing the yield.

  • Side Reactions of the Nitro Group: The electron-withdrawing nitro group, while activating the aryl iodide for oxidative addition, can also participate in undesired side reactions. Under the reducing conditions that can be generated during the catalytic cycle, the nitro group may be partially or fully reduced, leading to byproducts.

  • Ligand Decomposition: Some phosphine ligands used in these reactions can be sensitive to the reaction conditions and may decompose, leading to catalyst deactivation.

  • Thermal Instability: Although generally stable at moderate temperatures, prolonged heating can lead to the decomposition of this compound. Nitrophenols, as a class, can be susceptible to thermal degradation.[1][2]

Troubleshooting Steps:

  • Choice of Base: Use a milder base. While strong bases like sodium tert-butoxide are common in Buchwald-Hartwig aminations, they can promote deiodination. Consider weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Reaction Temperature and Time: Optimize the reaction temperature and time. Use the lowest effective temperature and monitor the reaction progress to avoid prolonged heating that could lead to thermal decomposition.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired cross-coupling reaction at lower temperatures and may stabilize the palladium catalyst.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and substrate.

Issue 2: Formation of Byproducts in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: When performing a nucleophilic aromatic substitution on this compound, I am observing significant byproduct formation. What could be the cause?

Answer:

The structure of this compound presents multiple reactive sites for nucleophilic attack, which can lead to the formation of undesired products.

  • Displacement of the Nitro Group: While the iodine atom is the intended leaving group, under certain conditions, the nitro group can also be displaced by a strong nucleophile, a known reactivity pattern for nitroarenes.[3][4]

  • Attack at the Phenolic Oxygen: The acidic proton of the hydroxyl group can be abstracted by the nucleophile (if it is also a base), forming a phenoxide. This can alter the electronic properties of the ring and potentially lead to O-alkylation or other side reactions if electrophiles are present.

  • Vicarious Nucleophilic Substitution (VNS): In the presence of carbanions, a VNS reaction could occur where a hydrogen atom on the aromatic ring is substituted instead of the iodine.[5]

Troubleshooting Steps:

  • Protecting the Hydroxyl Group: To prevent side reactions at the phenolic oxygen, consider protecting it with a suitable protecting group (e.g., as a methyl or benzyl ether) prior to the SNAr reaction. The protecting group can be removed in a subsequent step.

  • Control of Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the nucleophile. Using an excess of the nucleophile may increase the likelihood of multiple substitutions or attack at less favorable positions.

  • Choice of Nucleophile: The nature of the nucleophile is critical. Hard nucleophiles are more likely to attack the carbon bearing the iodine, while softer nucleophiles might show different reactivity patterns.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to heat?

Q2: Is this compound sensitive to light?

A2: Iodinated phenols can be susceptible to photodegradation.[6] It is good laboratory practice to store this compound in a dark container and to protect reaction mixtures from direct light, especially if the reaction is run for an extended period.

Q3: What are the expected decomposition pathways for this compound?

A3: Based on the general chemistry of related compounds, the following decomposition pathways can be anticipated:

  • Deiodination: Cleavage of the carbon-iodine bond to form 2-nitrophenol, particularly under basic or reducing conditions.

  • Reduction of the Nitro Group: Conversion of the nitro group to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain catalytic conditions.

  • Thermal Decomposition: At elevated temperatures, cleavage of the C-NO₂ bond is a likely decomposition pathway for nitroaromatic compounds.[7]

Q4: Can I use this compound in a Williamson ether synthesis?

A4: A Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. To form an ether from this compound, you would typically first deprotonate the phenolic hydroxyl group with a base to form the corresponding phenoxide. This phenoxide can then act as a nucleophile to displace a halide from an alkyl halide. However, challenges can arise:

  • Competing SNAr: The generated phenoxide is an activated nucleophile, and the aryl iodide is activated towards nucleophilic aromatic substitution. This could lead to intermolecular side reactions.

  • Base Sensitivity: The stability of the this compound under the basic conditions required to form the phenoxide needs to be considered, as deiodination can occur.

It is generally more feasible to use this compound to prepare ethers by reacting its phenoxide with an alkyl halide, rather than using it as the electrophile in a reaction with another alkoxide.

Experimental Protocols

While specific, validated protocols for reactions with this compound that address its stability are not detailed in the search results, here is a generalized protocol for a Suzuki-Miyaura coupling that incorporates best practices for handling potentially unstable substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition:

    • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Note: This is a general guideline. The optimal catalyst, base, solvent, and temperature will need to be determined empirically for each specific reaction.

Data Presentation

Currently, there is no quantitative data available from the search results to populate a table on the stability of this compound under various conditions.

Visualizations

Below are diagrams illustrating key concepts related to the stability and reactivity of this compound.

DecompositionPathways A This compound B 2-Nitrophenol (Deiodination) A->B Basic Conditions / Reducing Agents C 3-Iodo-2-aminophenol (Nitro Reduction) A->C Reducing Agents D Decomposition Products (Thermal Stress) A->D High Temperature

Caption: Potential decomposition pathways of this compound.

SNAr_Side_Reactions cluster_0 This compound + Nucleophile (Nu⁻) A This compound B Desired SNAr Product (Iodine Displacement) A->B Attack at C-I C Nitro Displacement Product A->C Attack at C-NO₂ D O-Alkylation Product (after deprotonation) A->D Attack at O-H then reaction

Caption: Potential side reactions in nucleophilic aromatic substitution.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation in the cross-coupling of nitrophenols.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving nitrophenols particularly challenging?

A1: Nitrophenols present a unique set of challenges in cross-coupling reactions due to the presence of both a nitro (-NO₂) and a hydroxyl (-OH) group. These functional groups can contribute to catalyst deactivation through several mechanisms:

  • Coordination to the Metal Center: The oxygen atoms of the nitro group and the hydroxyl group can coordinate to the palladium catalyst, potentially forming inactive complexes and hindering the catalytic cycle.

  • Redox Activity of the Nitro Group: The nitro group is susceptible to reduction by the low-valent palladium(0) catalyst, which can lead to the formation of undesired byproducts and consume the active catalyst.

  • Phenolic Proton: The acidic proton of the hydroxyl group can react with the base or other components of the reaction mixture, influencing the reaction equilibrium and potentially interfering with the catalyst.

Q2: What are the common signs of catalyst deactivation in my nitrophenol cross-coupling reaction?

A2: Several indicators may suggest that your catalyst is deactivating:

  • Low or No Conversion: The most apparent sign is the failure of the reaction to produce the desired product, or very low yields despite extended reaction times.

  • Stalled Reaction: The reaction may start but then stop before completion, as indicated by monitoring techniques like TLC or LC-MS.

  • Formation of Palladium Black: The appearance of a black precipitate is a strong indication of catalyst agglomeration and decomposition into inactive palladium(0) metal.[1]

  • Inconsistent Results: Significant variations in yield between seemingly identical reaction setups can point to issues with catalyst stability or poisoning from intermittent contaminants.

  • Formation of Byproducts: The presence of side products, such as the reduction of the nitro group or dehalogenation of the aryl halide, can suggest that the catalyst's activity is being diverted to unproductive pathways.

Q3: Can the choice of ligand significantly impact catalyst deactivation?

A3: Absolutely. The ligand plays a critical role in stabilizing the palladium center and preventing deactivation. For challenging substrates like nitrophenols, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands is often crucial. These ligands can:

  • Promote Reductive Elimination: By sterically encumbering the metal center, they can facilitate the final product-forming step of the catalytic cycle, reducing the lifetime of sensitive intermediates.

  • Prevent Catalyst Agglomeration: The bulky nature of these ligands helps to keep the palladium atoms separated, preventing the formation of inactive palladium black.

  • Modulate Electronic Properties: Their electron-donating character can increase the electron density on the palladium center, which can influence the rates of oxidative addition and reductive elimination.

Q4: How does the choice of base affect catalyst stability and reaction outcome?

A4: The base is a critical component of the reaction and its choice can significantly influence both the reaction rate and catalyst stability.

  • Strength of the Base: A base that is too strong may lead to undesired side reactions, such as decomposition of the starting materials or ligand degradation. Conversely, a base that is too weak may result in slow or incomplete reaction. For nitrophenols, weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong alkoxide bases.[2]

  • Solubility: The solubility of the base can also be a factor. In some cases, a partially soluble base can provide a slow, sustained release of the active basic species, which can be beneficial.

  • Counter-ion Effects: The cation of the base (e.g., K⁺, Cs⁺) can also play a role in stabilizing intermediates in the catalytic cycle.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems encountered during the cross-coupling of nitrophenols.

Problem 1: Low to no yield of the desired product.

This is the most common issue and can have multiple root causes. The following workflow can help you systematically troubleshoot the problem.

low_yield_troubleshooting start Low/No Yield reagents Step 1: Verify Reagents - Purity of nitrophenol and coupling partner - Activity of boronic acid/ester - Anhydrous and degassed solvent start->reagents Begin Troubleshooting catalyst Step 2: Evaluate Catalyst System - Freshness and activity of Pd source - Appropriate ligand selection - Correct catalyst and ligand loading reagents->catalyst Reagents OK conditions Step 3: Check Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Efficient stirring? catalyst->conditions Catalyst System OK optimization Step 4: Systematic Optimization - Screen different ligands - Screen different bases - Vary solvent and temperature conditions->optimization Conditions OK

Caption: A decision tree for troubleshooting low reaction yield.

Problem 2: Formation of a black precipitate (Palladium Black).

The appearance of palladium black indicates that the active Pd(0) catalyst has aggregated and precipitated out of solution, effectively halting the reaction.

  • Possible Cause: The ligand is not effectively stabilizing the Pd(0) species. This can be due to an inappropriate ligand choice, insufficient ligand concentration, or high reaction temperatures causing ligand decomposition.

  • Solution:

    • Increase Ligand to Metal Ratio: Try increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher). An excess of the ligand can help to better stabilize the active catalyst.

    • Switch to a More Bulky Ligand: Employ a more sterically demanding ligand, such as XPhos or SPhos, which are known to be effective at preventing catalyst agglomeration.

    • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Use a Pre-formed Catalyst: Consider using a well-defined palladium pre-catalyst, which can sometimes offer greater stability and more consistent results compared to generating the active catalyst in situ from a Pd(II) source.

Problem 3: Significant formation of byproducts, such as reduction of the nitro group.

The formation of byproducts indicates that the catalyst is engaging in undesired reaction pathways.

  • Possible Cause: The nitro group is being reduced by the Pd(0) catalyst. This can be exacerbated by certain solvents or additives.

  • Solution:

    • Choice of Solvent: Some solvents, particularly protic solvents, can facilitate the reduction of the nitro group. Consider using anhydrous, aprotic solvents like toluene or dioxane.

    • Ligand Modification: The electronic properties of the ligand can influence the reactivity of the palladium center. Experimenting with different ligands may help to suppress the undesired reduction pathway.

    • Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the opportunity for side reactions to occur. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Data Presentation

The choice of ligand and base is critical for a successful cross-coupling reaction with nitrophenols. The following tables provide a summary of how these components can affect the reaction outcome, based on data for similar challenging substrates.

Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling of Challenging Aryl Halides

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012Low to Moderate
XPhosPd₂(dba)₃K₃PO₄t-BuOH802High
SPhosPd(OAc)₂K₃PO₄Toluene10016High[3]
RuPhosPd G3K₂CO₃Dioxane/H₂O804High

Note: Yields are qualitative and based on literature for similar electron-rich or sterically hindered substrates. Optimal conditions for nitrophenols may vary.

Table 2: Effect of Base in Buchwald-Hartwig Amination

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOt-BuToluene1008High
K₃PO₄Dioxane10012Moderate to High
Cs₂CO₃Toluene11016High[4]
K₂CO₃DMF12024Moderate

Note: Data is generalized from various Buchwald-Hartwig amination reactions. The choice of base is highly substrate and ligand dependent.[5]

Experimental Protocols

Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling of a Nitrophenol

This protocol provides a starting point for the cross-coupling of a nitrophenol derivative with a boronic acid. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[6][7]

  • Glassware Preparation: A Schlenk flask and a magnetic stir bar are oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the cooled Schlenk flask, add the nitrophenol halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Atmosphere Exchange: The flask is sealed with a septum, and the atmosphere is exchanged by evacuating and backfilling with inert gas three times.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS by periodically taking small aliquots from the reaction mixture using a syringe.

  • Work-up: Once the reaction is complete, it is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: In Situ Monitoring of Catalyst Deactivation by ³¹P NMR Spectroscopy

This protocol can be used to gain insight into the stability of the phosphine ligand and the palladium catalyst during the reaction.

  • Sample Preparation: In an NMR tube equipped with a J. Young valve, combine the palladium pre-catalyst, the phosphine ligand, and an internal standard (e.g., triphenyl phosphate) in a deuterated, anhydrous, and degassed solvent.

  • Initial Spectrum: Acquire a ³¹P NMR spectrum of the initial catalyst-ligand mixture to establish a baseline.

  • Reaction Initiation: Add the nitrophenol substrate, the coupling partner, and the base to the NMR tube under an inert atmosphere.

  • Data Acquisition: Place the NMR tube in the NMR spectrometer pre-heated to the reaction temperature and acquire ³¹P NMR spectra at regular intervals.

  • Analysis: Monitor the chemical shifts and intensities of the signals corresponding to the free ligand and the palladium-ligand complexes. The appearance of new signals or a decrease in the intensity of the active catalyst signals can indicate ligand degradation or catalyst decomposition. The formation of phosphine oxide can also be observed as a separate peak.

Mandatory Visualization

catalyst_deactivation_pathways active_catalyst Active Pd(0)Lₙ Catalyst oxidative_addition Oxidative Addition (Ar-X) active_catalyst->oxidative_addition poisoning Catalyst Poisoning (e.g., by -NO₂ group) active_catalyst->poisoning agglomeration Agglomeration (Palladium Black) active_catalyst->agglomeration ligand_degradation Ligand Degradation (e.g., Oxidation) active_catalyst->ligand_degradation transmetalation Transmetalation (R-M) oxidative_addition->transmetalation inactive_complex Inactive Pd(II) Complex oxidative_addition->inactive_complex reductive_elimination Reductive Elimination (Ar-R) transmetalation->reductive_elimination reductive_elimination->active_catalyst Regeneration product Product (Ar-R) reductive_elimination->product

Caption: Common catalyst deactivation pathways in cross-coupling.

References

Validation & Comparative

Reactivity Face-Off: 3-Iodo-2-nitrophenol vs. 4-Iodo-2-nitrophenol in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the strategic placement of functional groups on an aromatic ring is paramount to directing chemical reactivity. This guide provides a comparative analysis of the reactivity of two isomers, 3-iodo-2-nitrophenol and 4-iodo-2-nitrophenol, with a focus on their susceptibility to nucleophilic aromatic substitution (SNAr). This comparison is crucial for researchers and drug development professionals in selecting the appropriate building blocks for synthesizing complex molecules.

The reactivity of these compounds is fundamentally governed by the electronic effects of the hydroxyl (-OH), nitro (-NO2), and iodo (-I) substituents on the benzene ring. The interplay of these effects dictates the electrophilicity of the carbon atom attached to the iodine, the leaving group in a typical SNAr reaction.

Theoretical Comparison of Reactivity

Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, are crucial for stabilizing the negative charge of the Meisenheimer complex and thus accelerating the reaction.

4-Iodo-2-nitrophenol is primed for higher reactivity in SNAr reactions. In this isomer, the potent electron-withdrawing nitro group is positioned ortho to the iodine atom. This strategic placement allows for the effective delocalization and stabilization of the negative charge that develops on the aromatic ring during the formation of the Meisenheimer intermediate. This stabilization significantly lowers the activation energy for the reaction.

This compound , conversely, is expected to be considerably less reactive. Here, the nitro group is meta to the iodine atom. While the nitro group still exerts an electron-withdrawing inductive effect, it cannot participate in resonance stabilization of the negative charge on the carbon atom bearing the iodine. The lack of direct resonance stabilization of the Meisenheimer complex results in a higher activation energy and, consequently, a slower reaction rate.

Furthermore, under basic conditions often employed in SNAr reactions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion (-O-). The phenoxide is a powerful activating group. In the case of 4-iodo-2-nitrophenol, the resulting phenoxide would further enhance the reactivity. The acidity of the phenol, indicated by its pKa value, influences the ease of formation of this more reactive phenoxide species. Generally, nitrophenols with the nitro group in the para position are slightly more acidic than their ortho counterparts, suggesting that 4-iodo-2-nitrophenol would more readily form its corresponding phenoxide.

Data Presentation: A Comparative Overview

FeatureThis compound4-Iodo-2-nitrophenol
Position of -NO₂ relative to -I metaortho
Resonance Stabilization of Meisenheimer Complex PoorStrong
Predicted Reactivity in SNAr LowHigh
Acidity (pKa) Predicted to be slightly higher (less acidic)Predicted to be slightly lower (more acidic)
Formation of Reactive Phenoxide Less favorableMore favorable

Visualization of Electronic Effects

The following diagrams illustrate the electronic factors influencing the reactivity of the two isomers in a nucleophilic aromatic substitution reaction.

Caption: Electronic effects influencing nucleophilic attack on the two isomers.

G cluster_0 Experimental Workflow for Nucleophilic Aromatic Substitution A Reactant Preparation (Iodonitrophenol, Nucleophile, Base) B Reaction (Heating in a suitable solvent, e.g., DMF, DMSO) A->B Reaction Setup C Work-up (Quenching, Extraction) B->C Reaction Completion D Purification (Column Chromatography or Recrystallization) C->D Crude Product E Characterization (NMR, MS, IR) D->E Purified Product

Caption: A generalized experimental workflow for SNAr reactions.

Experimental Protocols

The following is a generalized experimental protocol for a nucleophilic aromatic substitution reaction that can be adapted for both this compound and 4-iodo-2-nitrophenol. It is imperative to note that reaction conditions, particularly temperature and reaction time, will likely need to be more forcing for the less reactive this compound.

Objective: To synthesize a substituted nitrophenol via nucleophilic aromatic substitution.

Materials:

  • Iodonitrophenol isomer (this compound or 4-iodo-2-nitrophenol)

  • Nucleophile (e.g., an amine, alkoxide, or thiol)

  • Base (e.g., K2CO3, NaH, or Et3N)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the iodonitrophenol isomer (1.0 eq), the chosen nucleophile (1.2-2.0 eq), and the base (1.5-2.5 eq).

  • Solvent Addition: Add the anhydrous solvent to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and stir. For 4-iodo-2-nitrophenol, the reaction is expected to proceed under milder conditions than for this compound.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization: Characterize the purified product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Safety Precautions: Iodonitrophenols and many organic solvents and reagents are hazardous. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

A Comparative Guide to Benzofuran Synthesis: Exploring Alternatives to 3-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the benzofuran scaffold is a cornerstone of many biologically active molecules. The synthesis of these crucial structures often relies on versatile and efficient chemical pathways. While 3-iodo-2-nitrophenol has served as a valuable starting material, the landscape of synthetic chemistry is continually evolving, offering a diverse array of alternative reagents and methodologies. This guide provides an objective comparison of several prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route for your research needs.

Executive Summary of Benzofuran Synthesis Alternatives

The synthesis of the benzofuran core can be achieved through various strategies, each with its own set of advantages and disadvantages. The choice of starting material is a critical determinant of the reaction conditions, catalyst systems, and overall efficiency. This guide focuses on four principal classes of alternative starting materials to this compound: o-alkynylphenols, o-halophenols, phenols in combination with α-haloketones, and salicylaldehydes. A baseline understanding of the synthesis from a substituted o-iodophenol, similar to the topic reagent, is provided for comparative purposes.

Key Alternative Synthetic Pathways

Benzofuran_Synthesis_Alternatives cluster_start Starting Materials cluster_reaction Key Transformation This compound This compound Sonogashira Coupling & Cyclization Sonogashira Coupling & Cyclization This compound->Sonogashira Coupling & Cyclization Multi-step o-Alkynylphenols o-Alkynylphenols Intramolecular Cyclization Intramolecular Cyclization o-Alkynylphenols->Intramolecular Cyclization Gold, Palladium, or Metal-Free o-Halophenols o-Halophenols Palladium-Catalyzed Arylation Palladium-Catalyzed Arylation o-Halophenols->Palladium-Catalyzed Arylation One-pot Phenols + α-Haloketones Phenols + α-Haloketones Friedel-Crafts Alkylation & Cyclodehydration Friedel-Crafts Alkylation & Cyclodehydration Phenols + α-Haloketones->Friedel-Crafts Alkylation & Cyclodehydration Lewis Acid Salicylaldehydes Salicylaldehydes Wittig-type Reactions Wittig-type Reactions Salicylaldehydes->Wittig-type Reactions Benzofuran Core Benzofuran Core Sonogashira Coupling & Cyclization->Benzofuran Core Intramolecular Cyclization->Benzofuran Core Palladium-Catalyzed Arylation->Benzofuran Core Friedel-Crafts Alkylation & Cyclodehydration->Benzofuran Core Wittig-type Reactions->Benzofuran Core Protocol1 cluster_steps Experimental Workflow A 1. Combine Reactants 2-iodophenol (0.50 mmol) phenylacetylene (0.60 mmol) K3PO4 (1.00 mmol) B 2. Add Catalyst & Solvent Pd complex (2 mol%) DMSO (ca. 2 mL) A->B C 3. Reaction Heat at 90 °C for 10 hours B->C D 4. Work-up Cool to RT Quench with water Extract with EtOAc C->D E 5. Purification Dry, evaporate solvent Column chromatography D->E Product Product E->Product Protocol2 cluster_steps Experimental Workflow A 1. Initial Mixture Freshly distilled 2,2,2-trifluoroethanol (1.0 mL) Phenol (1.0 mmol) Titanium tetrachloride (1.0 mmol) B 2. Add α-Haloketone α-haloketone (1.2 mmol) in 2,2,2-trifluoroethanol (1.0 mL) dropwise at reflux A->B C 3. Reaction Monitoring Monitor by TLC B->C D 4. Quenching Saturated aqueous NH4Cl (20 mL) C->D Product Product D->Product Protocol3 cluster_steps Experimental Workflow A 1. Combine Reagents o-alkynyl phenol Ph3PAuCl (5 mol%) Selectfluor TfOH Alcohol/Acid B 2. Add Solvent MeCN A->B C 3. Reaction Heat at 70 °C for 3 h B->C D 4. Purification Standard work-up and purification C->D Product Product D->Product

Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 3-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Techniques for the Structural Elucidation of 3-Iodo-2-nitrophenol Against Its Isomers.

The precise structural confirmation of synthesized or isolated compounds is a cornerstone of chemical and pharmaceutical research. Ambiguities in molecular architecture can lead to erroneous interpretations of biological activity and flawed drug development pipelines. This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively confirm the structure of this compound and differentiate it from its structural isomers.

Distinguishing Features: A Spectroscopic Comparison

The key to confirming the structure of this compound lies in contrasting its spectroscopic fingerprint with those of its isomers, such as 4-Iodo-2-nitrophenol and 5-Iodo-2-nitrophenol. The unique substitution pattern on the benzene ring in each isomer gives rise to distinct signals in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in a ¹H NMR spectrum are highly sensitive to the relative positions of substituents on the aromatic ring.

  • This compound: This isomer is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons. The proton at C4 will be a triplet, coupled to the protons at C5 and C6. The protons at C5 and C6 will appear as doublets of doublets.

  • 4-Iodo-2-nitrophenol: This isomer will also exhibit three aromatic signals. However, the splitting patterns will differ significantly due to the different neighbor relationships.

  • 5-Iodo-2-nitrophenol: This isomer will present a unique set of three aromatic proton signals with distinct chemical shifts and coupling constants compared to the other two isomers.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring are influenced by the electron-donating or -withdrawing nature of the substituents. The presence of the iodine, nitro, and hydroxyl groups at different positions will result in a unique set of six signals for each isomer in the broadband proton-decoupled ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for Iodo-2-nitrophenol Isomers

CompoundPredicted ¹H NMR Chemical Shifts (ppm) and MultiplicitiesPredicted ¹³C NMR Chemical Shifts (ppm)
This compound H4: ~7.3 (t), H5: ~6.9 (dd), H6: ~7.6 (dd)C1: ~150, C2: ~135, C3: ~95, C4: ~130, C5: ~120, C6: ~125
4-Iodo-2-nitrophenol H3: ~8.0 (d), H5: ~7.0 (dd), H6: ~7.8 (d)C1: ~155, C2: ~140, C3: ~125, C4: ~90, C5: ~122, C6: ~130
5-Iodo-2-nitrophenol H3: ~8.1 (d), H4: ~7.2 (dd), H6: ~7.9 (d)C1: ~152, C2: ~138, C3: ~128, C4: ~133, C5: ~92, C6: ~120

Note: These are predicted values and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While all three isomers will exhibit characteristic absorption bands for the O-H, N-O (from the nitro group), and C-I bonds, the exact positions and shapes of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), can show subtle differences due to the varied electronic and steric environments of the functional groups.

  • O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹. Intramolecular hydrogen bonding between the hydroxyl and nitro groups in 2-nitrophenol derivatives can influence the position and shape of this band.

  • N-O Asymmetric and Symmetric Stretches: Strong absorptions typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C-I Stretch: A weaker absorption usually found in the lower frequency region of the spectrum, around 500-600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H Stretch (phenol)3200 - 3600 (broad)
N-O Asymmetric Stretch (nitro)1520 - 1560 (strong)
N-O Symmetric Stretch (nitro)1340 - 1380 (strong)
C-I Stretch500 - 600 (weak-medium)
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Bending690 - 900
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will have the same molecular weight and will, therefore, show a molecular ion peak (M⁺) at the same mass-to-charge ratio (m/z). However, the relative abundances of the fragment ions can differ, providing clues to the substitution pattern. The fragmentation is influenced by the stability of the resulting radical cations and neutral fragments. For instance, the loss of the nitro group (-NO₂) or the iodine atom (-I) are common fragmentation pathways.

Table 3: Predicted Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightPredicted Key Fragment Ions (m/z)
This compoundC₆H₄INO₃264.92265 [M]⁺, 219 [M-NO₂]⁺, 138 [M-I]⁺
4-Iodo-2-nitrophenolC₆H₄INO₃264.92265 [M]⁺, 219 [M-NO₂]⁺, 138 [M-I]⁺
5-Iodo-2-nitrophenolC₆H₄INO₃264.92265 [M]⁺, 219 [M-NO₂]⁺, 138 [M-I]⁺

While the major fragments are the same, the relative intensities of these peaks can vary between isomers.

Experimental Workflow for Structural Confirmation

To definitively confirm the structure of a synthesized batch of this compound, the following workflow is recommended:

Caption: Workflow for the spectroscopic confirmation of this compound.

Detailed Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment or the solvent.

  • Acquisition: Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Calibrate the instrument using a known standard.

  • Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically heated and vaporized before ionization. For ESI, the sample solution is introduced directly. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted patterns or data from known isomers.

By systematically applying these spectroscopic techniques and carefully comparing the obtained data with predicted values and the spectra of known isomers, researchers can confidently confirm the structure of this compound, ensuring the integrity of their research and development efforts.

A Comparative Guide to Catalysts for Coupling Reactions with 3-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalytic systems for coupling reactions involving 3-iodo-2-nitrophenol. The objective is to offer a clear, data-driven overview to aid in the selection of optimal catalysts and reaction conditions for the synthesis of derivatives of this versatile building block. The presence of both a nitro group and a hydroxyl group on the aromatic ring makes this compound a valuable precursor in the development of novel pharmaceuticals and functional materials. The choice of catalyst is critical for achieving high yields and selectivity in C-O, C-C, and C-N bond formation.

Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems in coupling reactions analogous to those with this compound. Given the limited direct experimental data for this specific substrate in publicly available literature, this comparison extrapolates from established protocols for structurally similar iodo-nitro-aromatics and substituted phenols.

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Key Considerations
Ullmann C-O Coupling CuI / N,N-DimethylglycineSubstituted PhenolsK₂CO₃Dioxane90-10012-24Good to ExcellentA robust and cost-effective method for C-O bond formation. The use of an amino acid ligand like N,N-dimethylglycine allows for milder reaction conditions compared to traditional Ullmann reactions.[1]
Buchwald-Hartwig C-O Coupling Pd₂(dba)₃ / Biarylphosphine LigandAlcohols/PhenolsNaOtBu or Cs₂CO₃Toluene or Dioxane80-11012-24Good to ExcellentOffers high functional group tolerance and generally milder conditions than Ullmann couplings. The choice of a bulky, electron-rich phosphine ligand is crucial.[2][3][4][5]
Suzuki-Miyaura C-C Coupling Pd(PPh₃)₄ or PdCl₂(dppf)Aryl/Vinyl Boronic AcidsK₂CO₃ or Na₂CO₃Toluene/Ethanol/Water or Dioxane/Water80-10012-24Good to ExcellentA versatile method for creating C-C bonds with a wide range of commercially available boronic acids. The reaction is generally tolerant of various functional groups.[6]
Sonogashira C-C Coupling PdCl₂(PPh₃)₂ / CuITerminal AlkynesEt₃N or PiperidineTHF or DMFRT - 602-12Good to ExcellentA reliable method for the synthesis of aryl alkynes. The copper co-catalyst is crucial for the activation of the alkyne.[7][8][9][10]
Heck C-C Coupling Pd(OAc)₂ / P(o-tolyl)₃AlkenesEt₃N or NaOAcDMF or Acetonitrile100-12016-24Moderate to GoodUseful for the vinylation of aryl halides. Regioselectivity can be a concern with unsymmetrical alkenes.[11][12]

Experimental Protocols

Detailed methodologies for key coupling reactions are provided below. These are generalized procedures and may require optimization for the specific substrate, this compound.

Ullmann C-O Coupling (N,N-Dimethylglycine Promoted)

This protocol is adapted from a general method for the copper-catalyzed coupling of aryl halides with phenols.[1]

Reaction Scheme:

Procedure:

  • To an oven-dried Schlenk tube, add CuI (5-10 mol%), N,N-dimethylglycine (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 equiv.) and the corresponding phenol (1.2 equiv.).

  • Add anhydrous dioxane as the solvent (0.2 M concentration with respect to the aryl iodide).

  • Stir the reaction mixture vigorously and heat to 90-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig C-O Coupling

This protocol is a general procedure for the palladium-catalyzed etherification of aryl halides.[2][3][4][5]

Reaction Scheme:

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), a suitable biarylphosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and NaOtBu (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the alcohol or phenol (1.2 equiv.).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.

Suzuki-Miyaura C-C Coupling

This is a general protocol for the Suzuki-Miyaura cross-coupling of aryl iodides.[6]

Reaction Scheme:

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), the aryl or vinyl boronic acid (1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).

  • Add a suitable base, for example, an aqueous solution of 2M K₂CO₃ (2.0 equiv.).

  • Add a solvent system such as a mixture of toluene and ethanol.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an argon atmosphere and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the Ullmann and a representative palladium-catalyzed cross-coupling reaction (Suzuki-Miyaura).

Ullmann_Coupling cluster_0 Ullmann C-O Coupling Cycle CuI Cu(I) Catalyst Intermediate1 [Ar'-O-Cu(I)] CuI->Intermediate1 + Ar'-O⁻ - I⁻ Phenoxide Ar'-O⁻ ArylIodide Ar-I (this compound) Intermediate2 [Ar'-O-Cu(III)-Ar]I Intermediate1->Intermediate2 + Ar-I (Oxidative Addition) Intermediate2->CuI Reductive Elimination Product Ar-O-Ar' Intermediate2->Product

Caption: Generalized catalytic cycle for the Ullmann C-O coupling reaction.

Suzuki_Miyaura_Coupling cluster_1 Suzuki-Miyaura C-C Coupling Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-I (Oxidative Addition) Pd0->OxAdd + Ar-I ArylIodide Ar-I (this compound) ArylIodide->OxAdd Transmetalation Ar-Pd(II)L₂-R (Transmetalation) OxAdd->Transmetalation + R-B(OH)₂ - I-B(OH)₂ BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R Transmetalation->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura C-C coupling reaction.

This guide serves as a starting point for researchers working with this compound. The provided data and protocols, derived from analogous systems, should facilitate the development of efficient and high-yielding coupling reactions for this valuable synthetic intermediate. Experimental validation and optimization will be necessary to achieve the best results for specific applications.

References

biological activity of compounds derived from 3-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

The scientific literature contains extensive information on the biological activities of broader classes of related compounds, such as nitroaromatics, iodinated phenols, and their analogues. These studies reveal a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. However, research that specifically utilizes 3-Iodo-2-nitrophenol as a starting material for the synthesis of novel bioactive compounds, and provides quantitative data, experimental protocols, and mechanistic insights, appears to be absent from the available literature.

Therefore, a direct comparison guide on the biological activity of compounds derived from this compound cannot be generated at this time due to the lack of specific research on this topic. Further investigation into the synthesis and biological screening of derivatives of this particular chemical entity would be required to provide the data necessary for such a guide.

A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. This guide provides a detailed comparison of two primary synthetic methodologies for obtaining 3-iodo-2-nitrophenol: the nitration of 3-iodophenol and the iodination of 2-nitrophenol. This analysis is supported by experimental data and protocols to inform the selection of the most suitable method based on project-specific requirements such as cost, yield, and scalability.

Data Summary of Synthesis Methods

The following table summarizes the key quantitative parameters for the two primary synthesis routes to this compound.

ParameterMethod 1: Nitration of 3-IodophenolMethod 2: Iodination of 2-Nitrophenol
Starting Material 3-Iodophenol2-Nitrophenol
Key Reagents Cerium (IV) Ammonium Nitrate (CAN), NaHCO₃Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl)
Typical Yield High (potentially >90% regioselectivity for ortho-nitration)Moderate to Low (potential for isomeric mixtures)
Reaction Conditions Room temperature, atmospheric pressure0°C to room temperature, atmospheric pressure
Reaction Time Rapid1-2 hours
Purification Method Column chromatographyColumn chromatography, potential for complex separation
Estimated Reagent Cost ModerateLow to Moderate
Scalability GoodModerate (challenges in purification may limit scalability)
Safety Considerations CAN is a strong oxidizing agent.NaOCl is corrosive and an oxidant.
Environmental Impact Disposal of cerium salts.Disposal of chlorinated and iodinated waste streams.

Experimental Protocols

Method 1: Regioselective Nitration of 3-Iodophenol

This method leverages the high regioselectivity of cerium (IV) ammonium nitrate (CAN) for the ortho-nitration of substituted phenols.[1] The electron-donating hydroxyl group directs the nitration to the ortho and para positions, and in 3-substituted phenols, the less sterically hindered ortho position is favored.

Materials:

  • 3-Iodophenol

  • Cerium (IV) Ammonium Nitrate (CAN)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-iodophenol (1 equivalent) and sodium bicarbonate (2 equivalents) in a 1:1 mixture of acetonitrile and water.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add a solution of cerium (IV) ammonium nitrate (2.5 equivalents) in a 1:1 mixture of acetonitrile and water to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Method 2: Iodination of 2-Nitrophenol

This method involves the in-situ generation of an electrophilic iodine species from sodium iodide and sodium hypochlorite, which then reacts with 2-nitrophenol.[2] The hydroxyl group of 2-nitrophenol directs iodination to the ortho and para positions. However, achieving high regioselectivity for the 3-position can be challenging due to competing substitution at other activated sites.

Materials:

  • 2-Nitrophenol

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (NaOCl) solution (e.g., household bleach)

  • Methanol

  • Water

  • 10% (w/w) Sodium Thiosulfate solution

  • 2 M Hydrochloric Acid (HCl)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-nitrophenol (1 equivalent) and sodium iodide (1.1 equivalents) in methanol.

  • Cool the flask in an ice bath to 0°C with stirring.

  • Slowly add a 6% sodium hypochlorite solution (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 60 minutes.

  • Remove the ice bath and quench the reaction by adding 10 mL of a 10% (w/w) sodium thiosulfate solution to decompose any unreacted iodine.

  • Acidify the mixture to a pH of 3-4 with a 2 M solution of hydrochloric acid to precipitate the crude product.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate this compound from other isomers and unreacted starting material.

Synthesis Method Comparison

SynthesisComparison cluster_0 Method 1: Nitration of 3-Iodophenol cluster_1 Method 2: Iodination of 2-Nitrophenol cluster_2 Cost-Benefit Analysis start1 3-Iodophenol process1 Nitration with CAN/NaHCO3 start1->process1 High Regioselectivity cost Cost start1->cost Higher Starting Material Cost product1 This compound process1->product1 High Yield yield Yield product1->yield purity Purity product1->purity High Purity start2 2-Nitrophenol process2 Iodination with NaI/NaOCl start2->process2 Low Regioselectivity start2->cost Lower Starting Material Cost product2 Mixture of Iodinated Isomers process2->product2 Moderate Yield purification Complex Purification product2->purification final_product This compound purification->final_product Low Overall Yield final_product->yield final_product->purity Lower Purity (pre-purification)

Caption: A comparison of two synthetic routes to this compound.

References

A Comparative Analysis of Nitrophenol Isomer Acidity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-nitrophenol isomers. The analysis is supported by experimental pKa values, detailed experimental protocols for their determination, and an exploration of the underlying electronic and structural factors influencing their acidic strength. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences.

Quantitative Comparison of Acidity

The acidity of the nitrophenol isomers is quantitatively expressed by their pKa values. A lower pKa value corresponds to a stronger acid. The experimental pKa values for the three isomers are summarized in the table below.

IsomerStructurepKa Value
o-Nitrophenol2-Nitrophenol7.17 - 7.23[1][2][3]
m-Nitrophenol3-Nitrophenol8.18 - 8.28[1][3]
p-Nitrophenol4-Nitrophenol7.14 - 7.15[1][2][3]

Based on the pKa values, the order of acidity for the nitrophenol isomers is:

p-Nitrophenol > o-Nitrophenol > m-Nitrophenol

Factors Influencing Acidity

The differences in acidity among the nitrophenol isomers can be attributed to a combination of inductive effects, resonance effects, and intramolecular hydrogen bonding.

  • Inductive Effect: The nitro group (-NO₂) is a strong electron-withdrawing group.[4][5] Through its inductive effect (-I effect), it pulls electron density away from the benzene ring, which in turn withdraws electron density from the hydroxyl group (-OH). This weakens the O-H bond and stabilizes the resulting phenoxide ion, thereby increasing acidity. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[6]

  • Resonance Effect: The nitro group also exerts a powerful electron-withdrawing resonance effect (-M or -R effect).[4][7] This effect is only operative when the nitro group is at the ortho or para position relative to the hydroxyl group.[4][8] In these positions, the negative charge of the phenoxide ion can be delocalized onto the nitro group, leading to greater stabilization of the conjugate base and a significant increase in acidity.[7] This resonance stabilization is not possible for the meta isomer.[8]

  • Intramolecular Hydrogen Bonding: In o-nitrophenol, the proximity of the nitro and hydroxyl groups allows for the formation of an intramolecular hydrogen bond.[2] This hydrogen bond stabilizes the proton on the hydroxyl group, making it more difficult to remove.[6][7] Consequently, this effect slightly decreases the acidity of o-nitrophenol compared to p-nitrophenol, where intramolecular hydrogen bonding is not possible.

The interplay of these effects results in the observed order of acidity. p-Nitrophenol is the most acidic due to the strong resonance and inductive effects that stabilize its conjugate base.[9] o-Nitrophenol is slightly less acidic than the para isomer because the acid-strengthening resonance and inductive effects are partially counteracted by the acid-weakening intramolecular hydrogen bonding.[4] m-Nitrophenol is the least acidic of the three because the nitro group can only exert its electron-withdrawing inductive effect and not the more dominant resonance effect to stabilize the phenoxide ion.[3][8]

Experimental Protocols for pKa Determination

The pKa values of nitrophenols are commonly determined using spectrophotometric or potentiometric titration methods.

Spectrophotometric Determination

This method relies on the difference in the UV-Vis absorption spectra of the protonated (acidic) and deprotonated (basic) forms of the nitrophenol isomer.[10]

Protocol:

  • Preparation of Solutions: A series of buffer solutions with known pH values are prepared. Stock solutions of the nitrophenol isomer are also prepared.[11][12]

  • Sample Preparation: A constant concentration of the nitrophenol isomer is added to each buffer solution.[11][12]

  • Spectrophotometric Measurement: The absorbance of each solution is measured at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities. For nitrophenols, this is often around 410 nm.[11]

  • Data Analysis: A plot of absorbance versus pH is generated. The resulting titration curve is then fitted to the Henderson-Hasselbalch equation or a similar sigmoidal function to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[11]

Potentiometric Titration

This method involves titrating a solution of the nitrophenol isomer with a standard solution of a strong base and monitoring the pH change.

Protocol:

  • Solution Preparation: A solution of the nitrophenol isomer with a known concentration is prepared in a suitable solvent, often a water-organic solvent mixture to ensure solubility.[10]

  • Titration: A calibrated pH electrode is placed in the nitrophenol solution. A standard solution of a strong base (e.g., NaOH) is added incrementally using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of base added. The equivalence point is determined from the point of maximum slope on the curve. The pKa is the pH at the half-equivalence point.

Visualizing the Factors Influencing Acidity

The following diagram illustrates the key electronic and structural effects that determine the relative acidity of the nitrophenol isomers.

Acidity_Factors cluster_ortho o-Nitrophenol cluster_meta m-Nitrophenol cluster_para p-Nitrophenol o_acid Acidity o_effects Inductive Effect (-I) Resonance Effect (-M) Intramolecular H-Bonding m_acid Acidity o_acid->m_acid > m_effects Inductive Effect (-I) p_acid Acidity p_acid->o_acid > p_effects Inductive Effect (-I) Resonance Effect (-M)

Caption: Factors influencing the acidity of nitrophenol isomers.

References

A Comparative Guide to the Mechanistic Pathways of Reactions Involving 3-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key reactions involving 3-Iodo-2-nitrophenol, a versatile building block in organic synthesis. We delve into the mechanistic details of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the reduction of the nitro group. By presenting experimental data and detailed protocols for analogous reactions, this document aims to equip researchers with the knowledge to effectively utilize this compound in the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions due to the presence of the iodo group, which can readily undergo oxidative addition to a palladium(0) catalyst. The electron-withdrawing nitro group can further influence the reactivity of the C-I bond.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

Mechanism: The catalytic cycle typically involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2]

Experimental Protocol (Adapted from a similar substrate):

A general procedure for the Suzuki-Miyaura coupling of an aryl iodide is as follows:

  • To a reaction vessel, add the aryl iodide (1 equivalent), the corresponding boronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (4:1:1).

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Comparative Data:

The choice of catalyst, base, and solvent can significantly impact the reaction yield and rate. Below is a comparison of different conditions for Suzuki-Miyaura couplings of aryl iodides.

CatalystBaseSolventTypical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O85-95[2]
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90-98[3]
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O88-97[1]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

The Heck-Mizoroki reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.[4]

Mechanism: The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product, and the resulting palladium hydride species is reductively eliminated in the presence of a base to regenerate the Pd(0) catalyst.[4]

Experimental Protocol (Adapted for this compound from a similar indazole derivative): [5]

  • In a Schlenk flask, combine this compound (1 equivalent), the alkene (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), and a base such as triethylamine (2 equivalents).

  • Add a polar aprotic solvent like DMF.

  • Seal the flask, and degas by evacuating and backfilling with an inert gas three times.

  • Heat the mixture to 80-120 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Data:

Different palladium sources and ligands can be employed, affecting the reaction's efficiency.

Catalyst SystemBaseSolventTypical Yield (%)Reference
Pd(OAc)₂/PPh₃Et₃NDMF70-90[4]
PdCl₂(PPh₃)₂Na₂CO₃Acetonitrile65-85[6]
Pd₂(dba)₃/P(o-tol)₃K₂CO₃Dioxane75-95[6]

Catalytic Cycle for Heck-Mizoroki Reaction

Heck_Mizoroki_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Alkene-Pd Complex Alkene-Pd Complex Ar-Pd(II)(I)L2->Alkene-Pd Complex Alkene Coordination R-CH2-CH(Ar)-Pd(II)L2 R-CH2-CH(Ar)-Pd(II)L2 Alkene-Pd Complex->R-CH2-CH(Ar)-Pd(II)L2 Migratory Insertion HPd(II)L2 HPd(II)L2 R-CH2-CH(Ar)-Pd(II)L2->HPd(II)L2 β-Hydride Elimination (Product) HPd(II)L2->Pd(0)L2 Reductive Elimination (Base)

Caption: General catalytic cycle for the Heck-Mizoroki reaction.

The Sonogashira coupling is utilized to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7]

Mechanism: This reaction involves a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the organopalladium intermediate.[7]

Experimental Protocol (General):

  • To a reaction flask, add the aryl iodide (1 equivalent), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equivalents), and a copper(I) co-catalyst such as CuI (0.04 equivalents).

  • Add a solvent like THF or DMF and a base, typically an amine such as triethylamine or diisopropylamine.

  • Degas the mixture and add the terminal alkyne (1.2 equivalents) under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • After the reaction is complete, filter the mixture to remove the amine salt, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Comparative Data:

The choice of palladium and copper catalysts, as well as the base and solvent, are crucial for a successful Sonogashira coupling.

Palladium CatalystCopper Co-catalystBaseSolventTypical Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHF80-95[7]
Pd(PPh₃)₄CuIi-Pr₂NHDMF85-98[8]
Pd(OAc)₂/XPhosNone (Copper-free)Cs₂CO₃Toluene70-90[8]

Dual Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Base, Cu(I) Cu-C≡CR->Ar-Pd(II)(I)L2

Caption: Dual catalytic cycles in the Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitro group, makes it susceptible to nucleophilic aromatic substitution, particularly at the carbon bearing the iodo leaving group.

Mechanism: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[9] In the subsequent step, the leaving group (iodide) is eliminated, restoring the aromaticity of the ring.[9] The nitro group at the ortho position can effectively stabilize the negative charge of the Meisenheimer complex through resonance.

Experimental Protocol (General):

  • Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as DMSO or DMF.

  • Add the nucleophile (e.g., an alkoxide, amine, or thiol) (1.1-1.5 equivalents) and a base if necessary (e.g., K₂CO₃ or NaH).

  • Heat the reaction mixture to a temperature ranging from room temperature to over 100 °C, depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase, followed by purification.

Comparative Data for Halonitroarene SNAr:

The reactivity of the leaving group in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond.

Leaving GroupNucleophileConditionsRelative RateReference
-FMeO⁻MeOH, 50 °C3300[10]
-ClMeO⁻MeOH, 50 °C1[10]
-BrMeO⁻MeOH, 50 °C0.8[10]
-IMeO⁻MeOH, 50 °C0.4[10]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Aryl-I + Nu- Aryl-I + Nu- Meisenheimer Complex Meisenheimer Complex Aryl-I + Nu-->Meisenheimer Complex Addition (Slow) Aryl-Nu + I- Aryl-Nu + I- Meisenheimer Complex->Aryl-Nu + I- Elimination (Fast)

Caption: The two-step addition-elimination mechanism of SNAr.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing access to valuable 2-amino-3-iodophenol derivatives. A variety of reducing agents and catalytic systems can be employed for this transformation.

Mechanism: The catalytic reduction of nitroarenes typically proceeds via a series of intermediates, including nitroso and hydroxylamine species, before the final amine product is formed. For instance, with catalytic hydrogenation, hydrogen is adsorbed onto the catalyst surface and then transferred to the nitro group.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalyst, for example, 10% Pd on carbon (Pd/C) or Raney nickel.

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (from balloon pressure to higher pressures) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.

Comparative Data for Nitrophenol Reduction:

The choice of catalyst and reaction conditions can influence the rate and selectivity of the reduction.

CatalystReducing AgentSolventTemperature (°C)Yield (%)Reference
Pd/C (10%)H₂ (1 atm)Ethanol25>95[11]
Raney NiH₂ (50 psi)Methanol25>90[11]
SnCl₂·2H₂OHClEthanol7085-95General Method
NaBH₄/NiCl₂-Methanol0-2580-90[12]

Reaction Pathway for Nitro Group Reduction

Nitro_Reduction Ar-NO2 Ar-NO2 Ar-NO Ar-NO Ar-NO2->Ar-NO [H] Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH [H] Ar-NH2 Ar-NH2 Ar-NHOH->Ar-NH2 [H]

Caption: Stepwise reduction of a nitro group to an amine.

References

Safety Operating Guide

Proper Disposal of 3-Iodo-2-nitrophenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Iodo-2-nitrophenol is classified as a hazardous substance. Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Based on data for the closely related compound 2-Iodo-3-nitrophenol, this substance is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation[1]. As a halogenated nitroaromatic compound, it also poses a significant risk to aquatic life. Therefore, it must be disposed of as hazardous waste through an approved waste disposal plant[2][3][4]. Do not release this chemical into the environment.

Quantitative Hazard Data

For the closely related compound, 2-Iodo-3-nitrophenol, the following hazard classifications have been identified:

Hazard ClassCategoryHazard Statement
Acute toxicity, oralWarningH302: Harmful if swallowed
Acute toxicity, dermalWarningH312: Harmful in contact with skin
Skin corrosion/irritationWarningH315: Causes skin irritation
Serious eye damage/eye irritationWarningH319: Causes serious eye irritation
Acute toxicity, inhalationWarningH332: Harmful if inhaled
Specific target organ toxicity, single exposure; Respiratory tract irritationWarningH335: May cause respiratory irritation

Data sourced from PubChem for 2-Iodo-3-nitrophenol[1].

Experimental Protocol: Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Segregation and Collection:

  • As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste[5].

  • Use a designated, properly labeled, and leak-proof container for halogenated organic waste.

  • Do not mix with other waste streams to avoid potentially violent reactions[6].

3. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

4. Storage:

  • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.

  • Keep the container away from incompatible materials.

5. Disposal Request:

  • Arrange for collection by a licensed hazardous waste disposal company. Follow your institution's specific procedures for waste pickup.

6. Decontamination of Empty Containers:

  • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste and add it to the halogenated organic waste container.

  • After thorough rinsing and drying, the container may be disposed of as non-hazardous waste, following institutional guidelines.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A This compound Waste Generated B Wear Appropriate PPE A->B C Is it a halogenated organic compound? B->C D Collect in a designated 'Halogenated Organic Waste' container C->D Yes H Consult Safety Data Sheet for proper segregation C->H No E Label container with contents and hazard warnings D->E F Store in a designated hazardous waste area E->F G Arrange for pickup by a licensed waste disposal company F->G

Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Iodo-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 3-Iodo-2-nitrophenol. It is intended for researchers, scientists, and drug development professionals to ensure personal safety and minimize environmental impact. Given the hazardous nature of this compound, adherence to these guidelines is mandatory.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous chemical that requires careful handling. Based on data from similar compounds, it is presumed to be harmful if swallowed, cause skin irritation, and pose a risk of serious eye damage.[1][2] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is essential when handling this substance.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationsRationale
Eye Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3]Protects against splashes and dust that can cause serious eye damage.
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[3]Provides a secondary barrier to protect the entire face.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are suitable choices.[3][4] Always inspect gloves for integrity before each use and change them immediately upon contamination.Prevents skin contact and absorption, which is a primary route of exposure.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[3]Protects against accidental skin contact with the chemical.
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[3]Minimizes the inhalation of harmful dust particles.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with this compound.

Experimental Workflow

prep 1. Preparation and Engineering Controls weigh 2. Weighing and Transfer prep->weigh Proceed when ready spill 5. Spill Management prep->spill In case of spill exp 3. During the Experiment weigh->exp Transfer to reaction weigh->spill In case of spill storage 4. Storage exp->storage After use exp->spill In case of spill

Caption: A generalized workflow for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[3]

  • Avoid the formation of dust during handling.[3]

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials such as strong oxidizing agents.

5. Spill Management Protocol:

  • Evacuate: Evacuate personnel from the immediate spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[3]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[3]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[3]

Disposal Plan: Managing Halogenated and Nitrated Waste

The proper disposal of this compound is critical to prevent environmental contamination. This compound should be treated as hazardous waste.

Disposal Workflow

collect 1. Waste Collection segregate 2. Waste Segregation collect->segregate label 3. Labeling segregate->label store 4. Temporary Storage label->store dispose 5. Final Disposal store->dispose

Caption: Step-by-step process for the safe disposal of this compound waste.

1. Waste Collection:

  • Collect all waste containing this compound, including any contaminated materials and rinsates from cleaning glassware, in a designated hazardous waste container.

2. Waste Segregation:

  • Halogenated organic waste must be collected separately from non-halogenated waste.[5] Use a designated, properly labeled waste container for halogenated compounds.

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".

4. Temporary Storage:

  • Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.

  • Store in a cool, dry, and well-ventilated location away from incompatible materials.

5. Final Disposal:

  • Dispose of the hazardous waste through your institution's licensed environmental health and safety office.

  • Do not dispose of this compound down the drain or in regular trash.[6] The compound is toxic to aquatic life.[1][7] Contaminated packaging should be disposed of as unused product.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.